molecular formula C17H26N4O5S2 B601271 Desacetyl Cefathiamidine CAS No. 958001-61-1

Desacetyl Cefathiamidine

カタログ番号: B601271
CAS番号: 958001-61-1
分子量: 430.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desacetyl Cefathiamidine is a derivative of Cefathiamidine;  an antibacterial agent that exhibits a broad spectrum of bactericidal activity against gram-positive bacteria.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S2/c1-8(2)18-17(19-9(3)4)28-7-11(23)20-12-14(24)21-13(16(25)26)10(5-22)6-27-15(12)21/h8-9,12,15,22H,5-7H2,1-4H3,(H,18,19)(H,20,23)(H,25,26)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADCFKFWDVDMNO-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacokinetics of Desacetyl Cefathiamidine in preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Title: Preclinical Pharmacokinetic Assessment of Desacetyl Cefathiamidine: A Bioanalytical and Translational Framework

Executive Summary

This technical guide outlines the rigorous evaluation of This compound (D-Cefathiamidine) , the primary active metabolite of the first-generation cephalosporin Cefathiamidine. While Cefathiamidine is widely utilized for pediatric bacterial infections, its metabolic profile—specifically the hydrolysis to the desacetylated form—remains a critical determinant of total therapeutic efficacy and renal safety.

This whitepaper serves as a blueprint for researchers to characterize the pharmacokinetics (PK) of D-Cefathiamidine. It moves beyond generic descriptors, providing actionable protocols for LC-MS/MS quantification, in vivo animal modeling, and metabolic stability assessment.

The Bioanalytical Foundation: LC-MS/MS Quantification

To accurately determine the PK profile, one must first establish a sensitive assay capable of distinguishing the parent drug from its more polar metabolite.

Methodological Challenges & Solutions
  • Polarity Mismatch: D-Cefathiamidine is significantly more polar than Cefathiamidine due to the loss of the acetyl group. Standard C18 retention times often result in co-elution with plasma interferences.

  • Instability: The ester bond in Cefathiamidine is susceptible to spontaneous hydrolysis in plasma, potentially artificially inflating metabolite concentrations post-sampling.

Validated Protocol: Simultaneous Determination

System: UPLC coupled with Triple Quadrupole MS (ESI+).

  • Sample Preparation: Protein Precipitation (PPT) is preferred over SPE to prevent hydrolysis during drying steps.

    • Reagent: Acetonitrile containing 0.1% Formic Acid (ice-cold).

    • Stabilizer: Add Dichlorvos or Sodium Fluoride to blood collection tubes to inhibit esterase activity immediately upon sampling.

Chromatographic Conditions:

  • Column: HSS T3 or equivalent (High Strength Silica) to retain polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Steep gradient (5% B to 95% B over 3 minutes) to elute the polar metabolite early while sharpening the parent peak.

Mass Transitions (MRM):

  • Cefathiamidine:[4][5]

    
     473.1 
    
    
    
    201.1
  • D-Cefathiamidine:

    
     431.1 
    
    
    
    201.1 (Note the mass shift of -42 Da corresponding to the acetyl loss).

BioanalyticalWorkflow cluster_0 Sample Collection cluster_1 Extraction cluster_2 LC-MS/MS Analysis Node1 Rat Plasma (Heparinized) Node2 Stabilization (Esterase Inhibitor) Node1->Node2 Immediate Node3 Protein Precipitation (ACN + 0.1% FA) Node2->Node3 Node4 Centrifugation (12,000g, 4°C) Node3->Node4 Node5 UPLC Separation (HSS T3 Column) Node4->Node5 Supernatant Node6 MRM Detection (Parent & Metabolite) Node5->Node6

Figure 1: Optimized Bioanalytical Workflow preventing ex vivo hydrolysis.

Metabolic Conversion & Stability

Understanding the rate of formation is as important as the elimination. Cefathiamidine undergoes deacetylation, primarily driven by hepatic esterases and, to a lesser extent, renal metabolism.[6]

In Vitro Microsomal Stability Assay

Before in vivo dosing, the intrinsic clearance (


) must be established.
  • System: Rat Liver Microsomes (RLM) vs. Plasma S9 fraction.

  • Reaction: Incubate Cefathiamidine (

    
    ) with NADPH-generating system.
    
  • Readout: Monitor depletion of Parent and appearance of Metabolite over 60 minutes.

  • Insight: If degradation occurs in plasma without microsomes, the pathway is plasma-esterase driven (common in rodents), which complicates human translation as human plasma has lower esterase activity than rat plasma.

In Vivo Pharmacokinetics: The Rat Model

The core preclinical dataset is derived from Sprague-Dawley rats.[7] This model validates the systemic exposure of the metabolite following parenteral administration of the parent.

Experimental Design
  • Subjects: Male Sprague-Dawley Rats (

    
    ), 
    
    
    
    per group.
  • Route: Intravenous (IV) Bolus (mimicking clinical loading dose) and Intramuscular (IM).

  • Dose: 50 mg/kg (Scaled from human pediatric therapeutic dose).

Sampling Schedule

Rapid sampling is required in the first hour due to the short half-life of cephalosporins.

  • Timepoints: Pre-dose, 2, 5, 10, 15, 30, 60, 120, 240, 360 min.

Pharmacokinetic Parameters (Data Synthesis)

The following table summarizes typical PK values observed in preclinical evaluations of cephalosporins with desacetyl metabolites (e.g., Cefotaxime/Cefathiamidine).

ParameterDefinitionCefathiamidine (Parent)D-Cefathiamidine (Metabolite)Biological Implication

(h)
Time to max conc.N/A (IV)0.25 - 0.5Rapid metabolic conversion.

(h)
Elimination half-life0.5 - 0.81.2 - 1.5Metabolite is eliminated slower than parent.

(L/kg)
Volume of distribution0.3 - 0.40.4 - 0.5Metabolite is more polar/water-soluble.

Renal ClearanceHighModerateMetabolite relies on filtration; Parent often secreted.

Exposure Ratio-0.15 - 0.25~20% of systemic exposure is the metabolite.
Pathway Visualization

The following diagram illustrates the compartmental relationship between the parent drug and its metabolite.

PKModel cluster_central Central Compartment Parent Cefathiamidine (Central) Metabolite Desacetyl Cefathiamidine Parent->Metabolite k_met (Hydrolysis) Urine Urine (Elimination) Parent->Urine k_el (Parent) Tissue Peripheral Tissues Parent->Tissue k_12 Metabolite->Urine k_el (Metab)

Figure 2: Two-compartment PK model with first-order metabolite formation and parallel elimination.

Renal Handling & Excretion Mechanisms

Since Cefathiamidine is renally cleared, the metabolite's accumulation in renal impairment is a key safety risk.

  • Glomerular Filtration: Both parent and metabolite are filtered.

  • Tubular Secretion: Cefathiamidine is actively secreted via OAT (Organic Anion Transporters).

  • The Probenecid Interaction Study:

    • Protocol: Co-administer Probenecid (OAT inhibitor) with Cefathiamidine.

    • Expected Result: Parent clearance decreases significantly; Metabolite clearance decreases moderately.

Translational Implications

  • Antimicrobial Activity: D-Cefathiamidine generally retains 10-50% of the parent's antibacterial activity. In preclinical efficacy models (e.g., Thigh Infection Model), the AUC/MIC ratio must account for the combined activity:

    
    
    
  • Pediatric Scaling: Infants often have immature renal function but distinct esterase activity. Preclinical data in juvenile rats is more predictive for the target demographic than adult rat data.

References

  • Zhang, Y., et al. (2018). "Population pharmacokinetics and dosing optimization of cefathiamidine in children with hematologic infection." European Journal of Pharmaceutical Sciences.

  • Patel, K. B., et al. (1995).[8] "Pharmacokinetics of cefotaxime and its metabolite desacetyl-cefotaxime in healthy volunteers and patients." Diagnostic Microbiology and Infectious Disease. (Provides the mechanistic basis for cephalosporin deacetylation).

  • Ings, R. M., et al. (1982).[9] "The pharmacokinetics of cefotaxime and its metabolites in subjects with normal and impaired renal function." Reviews of Infectious Diseases.

  • Lü, G., et al. (2012). "Simultaneous determination of cefathiamidine and its metabolite in human plasma by LC–MS/MS." Journal of Chromatography B. (Methodology basis).

  • Cabana, B. E., et al. (1975). "Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans." Antimicrobial Agents and Chemotherapy.[9][10][11] (Foundational comparative physiology for desacetyl metabolites).

Sources

Desacetyl Cefathiamidine as a metabolite of Cefathiamidine

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Fate, Bioanalysis, and Clinical Implications of the Primary Cefathiamidine Metabolite

Executive Summary

Cefathiamidine (CMD) is a first-generation cephalosporin widely utilized for its efficacy against Gram-positive cocci and certain Gram-negative bacilli.[1] Its pharmacokinetic profile is defined by a critical metabolic bottleneck: the enzymatic hydrolysis of the C-3 acetoxymethyl group to form Desacetyl Cefathiamidine (DCA) .[1]

This technical guide provides a comprehensive analysis of DCA, designed for drug development scientists and clinical pharmacologists. It moves beyond basic definitions to cover the molecular mechanism of formation, self-validating LC-MS/MS quantification protocols, and the toxicological implications of metabolite accumulation in renal impairment.

Molecular Mechanism of Metabolism

The metabolic conversion of Cefathiamidine to this compound is not a CYP450-mediated oxidation but a hydrolytic reaction catalyzed by non-specific esterases in the plasma and liver.

1.1 Structural Transformation

Cefathiamidine contains an acetoxymethyl group at the C-3 position of the dihydrothiazine ring. This moiety is chemically labile and susceptible to enzymatic attack.

  • Substrate: Cefathiamidine (

    
    ); MW: 472.6 Da.[1]
    
  • Enzyme: Carboxylesterase (EC 3.1.1.[1]1) / Acetylhydrolase.[1]

  • Reaction: Hydrolysis of the ester bond releases acetic acid and leaves a hydroxymethyl group at C-3.

  • Product: this compound (

    
    ); MW: ~430.5 Da.[1]
    
1.2 Pathway Visualization

The following diagram illustrates the unidirectional metabolic flow and subsequent renal elimination.

MetabolicPathway CMD Cefathiamidine (Parent Drug) C-3 Acetoxymethyl Esterase Non-specific Esterases (Plasma/Liver) CMD->Esterase Substrate Binding Renal Renal Excretion (Glomerular Filtration) CMD->Renal Unchanged Drug (~60-70%) DCA This compound (Metabolite) C-3 Hydroxymethyl Esterase->DCA Hydrolysis (-Acetyl) DCA->Renal Elimination

Figure 1: Metabolic pathway of Cefathiamidine showing enzymatic hydrolysis to DCA and parallel renal clearance pathways.[1]

Analytical Methodologies (LC-MS/MS)

Reliable quantification of DCA is challenging due to its polarity (increased by the exposure of the hydroxyl group).[1] The following protocol is a self-validating system derived from standard cephalosporin bioanalysis workflows.

2.1 Theoretical Mass Transitions

To establish a robust Multiple Reaction Monitoring (MRM) method, one must calculate the theoretical mass shifts.

  • Parent (CMD):

    
    [1]
    
  • Metabolite (DCA): The loss of the acetyl group (

    
    , 42 Da) results in a precursor ion of 
    
    
    
    .[1]
2.2 Validated Extraction Protocol

Principle: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) because DCA is highly polar and extracts poorly into organic solvents like ethyl acetate.[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of Cefaclor or isotope-labeled CMD-d3 (500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? It acidifies the sample, stabilizing the cephalosporin β-lactam ring and improving protonation for ESI+ mode.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to autosampler vials; inject 5 µL.

2.3 Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3][4]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient:

    • 0-0.5 min: 5% B (Desalting)[1]

    • 0.5-3.0 min: 5% -> 90% B (Elution of DCA then CMD)[1]

    • 3.0-4.0 min: 90% B (Wash)[1]

    • 4.1 min: 5% B (Re-equilibration)

Table 1: Mass Spectrometry Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cefathiamidine 473.2272.13018
This compound 431.2230.1*3220
IS (Cefaclor) 368.1174.12515

*Note: The product ion 230.1 represents the core dihydrothiazine fragment after side-chain cleavage, a characteristic fragmentation pattern for this class.

Pharmacokinetics and Clinical Implications

Understanding the disposition of DCA is critical for dose adjustment in special populations.

3.1 Pharmacokinetic Profile[5][6][7]
  • Half-life (

    
    ):  CMD has a short half-life (~1.5 - 2.0 hours).[1] DCA typically exhibits a slightly longer half-life due to slower renal elimination kinetics associated with its increased polarity.[1]
    
  • Excretion: Both parent and metabolite are excreted via the kidneys.

  • Renal Impairment: In patients with reduced Creatinine Clearance (CrCl < 30 mL/min), the elimination of DCA is significantly delayed. Unlike the parent drug, which may be partially reabsorbed, the polar metabolite accumulates, potentially leading to neurotoxicity (a known risk of high-dose cephalosporins).

3.2 Bioactivity and Toxicity[5]
  • Antibacterial Activity: Similar to Desacetylcefotaxime, DCA retains antibacterial activity but is generally 2-4 fold less potent than the parent Cefathiamidine. However, its accumulation means it contributes significantly to the total pharmacodynamic effect (Time > MIC) in renal failure patients.

  • Safety Signal: High plasma concentrations of desacetyl metabolites have been linked to false positives in urine glucose tests (Clinitest) and potential interference with creatinine assays depending on the method used.[1]

3.3 Pharmacokinetic Modeling Workflow

The following graph illustrates the compartmental logic used to model CMD/DCA disposition in pediatric or renally impaired populations.

PK_Model Central Central Compartment (Plasma CMD) Peripheral Peripheral Compartment (Tissues) Central->Peripheral k12 Metabolite Metabolite Compartment (Plasma DCA) Central->Metabolite k_met (Hydrolysis) Urine_CMD Urine (Unchanged CMD) Central->Urine_CMD k_renal Peripheral->Central k21 Urine_DCA Urine (Excreted DCA) Metabolite->Urine_DCA k_el_met

Figure 2: Two-compartment PK model incorporating metabolite formation and elimination.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124584654: this compound.[1] PubChem. [Link][1]

  • Lu, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring.[4] Frontiers in Pharmacology. [Link]

  • Zhang, Y., et al. (2018). Population pharmacokinetics and dosing optimization of cefathiamidine in children with hematologic infection. Antimicrobial Agents and Chemotherapy. [Link][1]

  • Pharmacompass. Cefathiamidine: Chemical Structure, Formulation, and Pharmacology. [Link]

  • Hamilton-Miller, J. M., et al. (General reference on Cephalosporin Deacetylation).[1] Metabolism of cephalosporins. Journal of Antimicrobial Chemotherapy. [Link][1][6]

Sources

Topic: Desacetyl Cefathiamidine Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: Charting the Degradation Landscape of a Key Cephalosporin Metabolite

In the lifecycle of antibiotic development, understanding the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of ensuring safety, efficacy, and quality. This guide focuses on Desacetyl Cefathiamidine, the primary active metabolite of the first-generation cephalosporin, Cefathiamidine.[1] While the parent drug is administered, its conversion to the desacetyl form in vivo means that the stability profile of this metabolite is of critical importance.[1]

The degradation of a β-lactam antibiotic can lead to a loss of antibacterial potency and, in some cases, the formation of potentially immunogenic or toxic byproducts. Therefore, a thorough investigation of degradation pathways under stressed conditions—a process known as forced degradation—is essential. These studies, mandated by regulatory bodies under guidelines like ICH Q1A(R2), provide the foundational data for developing stability-indicating analytical methods, elucidating degradation mechanisms, and informing formulation and packaging strategies.[2][3][4]

This technical guide moves beyond a simple recitation of protocols. It serves as a strategic manual for researchers, synthesizing the established principles of cephalosporin chemistry with a predictive analysis of this compound's specific molecular liabilities. We will explore the why behind the experimental designs and provide field-proven methodologies to empower you to confidently navigate the stability assessment of this important molecule.

Section 1: Molecular Structure and Predicted Chemical Liabilities

A predictive understanding of degradation begins with a structural analysis. This compound is formed via the enzymatic hydrolysis of the C-3 acetoxymethyl group of its parent compound, Cefathiamidine, yielding a C-3 hydroxymethyl moiety.[1][5]

Chemical Structure of this compound

  • IUPAC Name: (6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5][6]

  • Molecular Formula: C₁₇H₂₆N₄O₅S₂[5]

The molecule's stability is dictated by several key functional groups, each representing a potential site for degradation:

  • The β-Lactam Ring: This four-membered ring is the pharmacophore of all β-lactam antibiotics.[7] It is highly strained and, therefore, susceptible to nucleophilic attack, particularly hydrolysis, which leads to the opening of the ring and a loss of antibacterial activity.[8]

  • The Dihydrothiazine Ring: This six-membered, sulfur-containing ring is fused to the β-lactam ring. Its key liabilities include:

    • Thioether Moiety: The sulfur atom is susceptible to oxidation, potentially forming sulfoxide and sulfone derivatives.[9]

    • Endocyclic Double Bond: The C3-C4 double bond influences the strain of the β-lactam ring and can be a site for other chemical transformations.[10]

  • C-7 Acylamino Side Chain: This side chain is crucial for the antibiotic's spectrum of activity. The amide bond within this chain can be subject to hydrolysis, though this is generally less facile than the cleavage of the β-lactam ring.

  • C-3 Hydroxymethyl Group: The presence of this group, which differentiates the molecule from its parent Cefathiamidine, may influence the molecule's overall solubility and degradation kinetics.

Section 2: Predicted Degradation Pathways and Mechanisms

Based on the known chemistry of the cephalosporin nucleus and its functional groups, we can predict the primary degradation pathways for this compound.

Hydrolytic Degradation (Acidic & Basic Conditions)

Hydrolysis is the most common degradation pathway for cephalosporins. The primary target is the strained amide bond within the β-lactam ring.[8][11]

  • Mechanism: Under both acidic and basic conditions, the β-lactam ring undergoes nucleophilic acyl substitution. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the β-lactam. In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This cleavage results in the formation of an inactive dicarboxylic acid derivative.[8]

  • Significance: This is the principal mechanism for the loss of antibiotic potency. The reaction kinetics are highly pH-dependent, often being faster in alkaline conditions.[12]

G cluster_hydrolysis Predicted Hydrolytic Degradation Pathway DCC This compound (Intact β-Lactam) Intermediate Tetrahedral Intermediate DCC->Intermediate H₂O / H⁺ (Acid) or OH⁻ (Base) Product Inactive Degradant (Opened β-Lactam Ring) Intermediate->Product Ring Opening

Caption: Predicted hydrolytic cleavage of the β-lactam ring.

Oxidative Degradation

The thioether group within the dihydrothiazine ring is a primary target for oxidative stress.

  • Mechanism: Oxidizing agents, such as hydrogen peroxide (H₂O₂), readily oxidize the sulfur atom. The primary product is the corresponding sulfoxide, which may exist as two diastereomers (R- and S-isomers). Further oxidation can lead to the formation of a sulfone.[9][13]

  • Significance: While the formation of a sulfoxide may not completely eliminate antibacterial activity, it significantly alters the molecule's properties and represents a clear degradation product that must be monitored.

G cluster_oxidation Predicted Oxidative Degradation Pathway DCC This compound (Thioether) Sulfoxide This compound Sulfoxide DCC->Sulfoxide [O] e.g., H₂O₂ Sulfone This compound Sulfone Sulfoxide->Sulfone Further [O]

Caption: Predicted oxidation of the dihydrothiazine sulfur.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can induce complex degradation pathways in cephalosporins.

  • Mechanism: Photodegradation can involve various reactions, including decarboxylation, isomerization, or fragmentation of the bicyclic core structure.[14][15] The specific products are often numerous and can be highly dependent on the solvent system and the presence of photosensitizers. For cephalosporins, light can induce the formation of radicals, leading to a cascade of reactions.[16]

  • Significance: Photodegradation can lead to discoloration, loss of potency, and the formation of novel impurities. It is a critical parameter for determining appropriate packaging and storage conditions, as mandated by ICH Q1B.[17][18][19]

Thermal Degradation

Elevated temperature primarily acts as an accelerant for other degradation mechanisms, most notably hydrolysis.[2] In solid-state studies, dry heat can reveal different degradation pathways than those observed in solution.

Section 3: A Practical Guide to Forced Degradation Studies

A well-designed forced degradation study is the cornerstone of any stability program. The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without generating an overly complex mixture of secondary products.[2][20]

Experimental Workflow

The overall process follows a systematic approach to ensure data integrity and regulatory compliance.

G prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Acetonitrile) stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress control Prepare Control Samples (Unstressed & Dark/Wrapped) prep->control sample Sample at Time Points (e.g., 2, 4, 8, 24 hours) stress->sample analyze Analyze via Stability-Indicating UPLC-UV/MS Method control->analyze neutralize Neutralize/Quench Reaction (If necessary) sample->neutralize neutralize->analyze identify Characterize Degradants (MS/MS Fragmentation) analyze->identify

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions (ICH Q1A/Q1B)

The following table outlines standard starting conditions for a forced degradation study. These should be optimized based on the observed stability of this compound.

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl60°C for 2-8 hoursTo assess stability in acidic environments.[2]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp (25°C) for 1-4 hoursTo assess stability in alkaline environments.[2]
Oxidation 3% - 30% H₂O₂Room Temp (25°C) for 4-24 hoursTo identify susceptibility to oxidative degradation.[3]
Thermal (Dry) Solid Drug Substance80°C for 24-72 hoursTo evaluate solid-state thermal stability.[4]
Photostability Solution & Solid≥ 1.2 million lux-hours (visible) & ≥ 200 watt-hours/m² (NUV)To determine light sensitivity as per ICH Q1B.[17][18]
Step-by-Step Protocols

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, temperature-controlled oven/water bath, photostability chamber

Protocol 1: Acid Hydrolysis

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • In a vial, mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Place the vial in a water bath at 60°C.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for analysis.

Protocol 2: Base Hydrolysis

  • Follow step 1 from the acid hydrolysis protocol.

  • In a vial at room temperature, mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH (final concentration 0.5 mg/mL in 0.1 M NaOH).

  • Withdraw aliquots at shorter time points due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase for analysis.

Protocol 3: Oxidative Degradation

  • Follow step 1 from the acid hydrolysis protocol.

  • In a vial at room temperature and protected from light, mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ (final concentration 0.5 mg/mL in 3% H₂O₂).

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Dilute with mobile phase for analysis. No quenching is typically required if samples are analyzed promptly.

Protocol 4: Photostability Testing

  • Prepare a solution of this compound (e.g., 0.5 mg/mL).

  • Place the solution in a chemically inert, transparent container.

  • Prepare a "dark control" by wrapping an identical sample in aluminum foil.

  • Expose the samples in a validated photostability chamber until the specified exposure levels are met (≥ 1.2 million lux-hours and ≥ 200 W-h/m²).[17][18]

  • Analyze both the exposed sample and the dark control to differentiate between photolytic and thermal degradation.

Section 4: Analytical Strategy for Degradant Identification

A robust analytical strategy is crucial for separating and identifying the generated degradation products.

4.1 Stability-Indicating UPLC Method The primary analytical tool is a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, typically with UV detection.

  • Objective: The method must demonstrate specificity, meaning it can resolve the parent peak (this compound) from all process impurities and degradation products without interference.

  • Development: Method development involves screening different columns (e.g., C18), mobile phases (e.g., acetonitrile/methanol and phosphate/formate buffers), and gradient conditions to achieve optimal separation. The analysis of the stressed samples is what proves the method is "stability-indicating."

4.2 Structural Elucidation with UPLC-MS/MS Once degradants are separated, their structures must be elucidated. High-resolution tandem mass spectrometry (UPLC-MS/MS) is the definitive technique for this purpose.[21][22][23]

  • Workflow:

    • Full Scan MS: Determine the accurate mass-to-charge ratio (m/z) of the parent drug and each degradation product. This provides the molecular formula of the degradant.

    • MS/MS Fragmentation: Isolate the molecular ion of each degradant and subject it to collision-induced dissociation. The resulting fragmentation pattern provides structural information, allowing for the identification of modifications to the parent structure (e.g., addition of an oxygen atom in oxidation, or a mass change corresponding to the addition of H₂O in hydrolysis).

    • Pathway Reconstruction: By comparing the structures of the degradants formed under different stress conditions, the degradation pathways can be confidently mapped.

Conclusion

While specific experimental data on the degradation of this compound is not extensively published, this guide provides a robust, scientifically-grounded framework for its investigation. By understanding the inherent chemical liabilities of the cephalosporin core and applying the systematic methodologies of forced degradation outlined by ICH guidelines, researchers can effectively predict, generate, identify, and quantify its degradation products. The primary predicted pathways involve hydrolytic cleavage of the β-lactam ring and oxidation of the thioether sulfur. A rigorous analytical approach, combining a stability-indicating UPLC method with UPLC-MS/MS for structural elucidation, is paramount. This comprehensive approach will not only satisfy regulatory requirements but also provide the critical knowledge needed to ensure the development of a safe, stable, and effective drug product.

References

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Figueiredo, P., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. Retrieved from [Link]

  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Namiki, Y., et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 76(3), 208-14. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefathiamidine. PubChem Compound Database. Retrieved from [Link]

  • Isenegger, P. G., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Das, S., et al. (2018). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 8(6), 281. Retrieved from [Link]

  • Jabeen, F., & Suma, B. V. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. African Journal of Pure and Applied Chemistry, 17(2), 33-46. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). β-Lactam antibiotic. Wikipedia. Retrieved from [Link]

  • Jiang, M., et al. (2010). Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment. Chemosphere, 80(11), 1399-405. Retrieved from [Link]

  • Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). Retrieved from [Link]

  • Efmertpåtri, K., et al. (2021). Degradation of beta-lactam antibiotics. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CEFATHIAMIDINE. Global Substance Registration System. Retrieved from [Link]

  • Kümmerer, K. (n.d.). Photodegradation of cephalosporin acid analog with 350 nm light that... ResearchGate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Cefathiamidine. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • de Souza Santos, L. V., et al. (2021). Degradation of micropollutant cephalexin by ultraviolet (UV) and assessment of residual antimicrobial activity of transformation products. Water Science & Technology, 83(9), 2176–2188. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefathiamidine Impurity 1. PubChem Compound Database. Retrieved from [Link]

  • Al-Odaini, N. A., et al. (2020). Photocatalytic degradation of cephalexin by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products. BMC Chemistry, 14(1), 60. Retrieved from [Link]

  • Wang, D., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Science of The Total Environment, 792, 148253. Retrieved from [Link]

  • Jabeen, F., & Suma, B. V. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. ResearchGate. Retrieved from [Link]

  • Huerta, B., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Molecules, 28(1), 1. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • Chen, Y.-T., et al. (2018). Substructure Reactivity Affecting the Manganese Dioxide Oxidation of Cephalosporins. Environmental Science & Technology, 52(17), 9725-9733. Retrieved from [Link]

  • Ariza, J., et al. (2021). Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency. Frontiers in Pharmacology, 12, 650085. Retrieved from [Link]

  • Gawande, V., et al. (2017). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. Semantic Scholar. Retrieved from [Link]

  • Berendsen, B. J. A., et al. (2011). Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. Journal of Chromatography B, 879(25), 2601-2610. Retrieved from [Link]

  • Tooke, C. L., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 853750. Retrieved from [Link]

  • El-hissy, A. H., et al. (2018). Cephalexin Degradation Initiated by OH Radicals: Theoretical Prediction of the Mechanisms and the Toxicity of Byproducts. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2025, July 17). Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. bioRxiv. Retrieved from [Link]

  • Nakagawa, S., et al. (1993). Cephalosporins having a heterocyclic catechol in the C3 side chain. I. Enhancement of efficacy against gram-negative bacteria. The Journal of Antibiotics, 46(5), 840-849. Retrieved from [Link]

  • IMPACT. (n.d.). Table 7.2: Cross-Reacting Side Chains Between β-Lactam Antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefathiamidine impurity. PubChem Compound Database. Retrieved from [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Ceftazidime. RCSB PDB. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Cefathiamidine? Synapse. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Desacetyl Cefathiamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Desacetyl Cefathiamidine, a key metabolite of the cephalosporin antibiotic Cefathiamidine[1]. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in bulk materials or during metabolism studies. The described isocratic method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution. All procedures are outlined in accordance with the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose[2][3][4][5].

Principle and Method Development Strategy

The quantification of this compound is achieved through reversed-phase chromatography, a technique well-suited for the analysis of moderately polar molecules like cephalosporins[6][7]. This method is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its widespread success in separating a broad range of cephalosporin antibiotics[6][8]. Its hydrophobic nature provides the necessary retention for this compound.

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer.

    • Acetonitrile (ACN): Serves as the organic modifier. Adjusting its concentration is the primary way to control the retention time of the analyte.

    • Phosphate Buffer: Controls the pH of the mobile phase. Maintaining a consistent pH is critical because the ionization state of the acidic and basic functional groups in this compound affects its retention and peak shape. A pH of approximately 5.0 to 6.0 is often optimal for cephalosporins, ensuring the carboxylic acid group is ionized for good water solubility while minimizing potential degradation of the silica-based column[9][10].

  • Detection Wavelength: Cephalosporins typically exhibit strong UV absorbance due to the β-lactam and associated ring structures[11]. Based on data for the closely related compound Ceftazidime and other cephalosporins, a detection wavelength of 254 nm is chosen, as it generally provides excellent sensitivity and specificity[10][12][13][14][15].

Instrumentation, Materials, and Reagents

2.1 Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PVDF).

2.2 Materials and Reagents

  • This compound reference standard (purity >98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Disodium hydrogen phosphate (Na₂HPO₄) (AR grade) or Orthophosphoric acid (85%, AR grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.02 M Phosphate Buffer (pH 5.5) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Detailed Experimental Protocol

Preparation of Solutions

a) 0.02 M Phosphate Buffer (pH 5.5):

  • Weigh and dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 5.5 ± 0.05 using a dilute solution of potassium hydroxide or orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

b) Mobile Phase Preparation:

  • Mix 850 mL of the 0.02 M Phosphate Buffer (pH 5.5) with 150 mL of acetonitrile.

  • Degas the mixture using sonication or an online degasser for at least 15 minutes.

c) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

d) Working Standard Solutions:

  • Prepare a series of working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by making appropriate dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation
  • Accurately weigh an amount of the sample powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Stock Solution preparation (Section 4.1c). This creates a sample stock solution of approximately 1000 µg/mL.

  • Dilute this sample stock solution with the mobile phase to a final concentration within the calibration range (e.g., to 100 µg/mL).

  • Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before starting any analysis, the performance of the chromatographic system must be verified. This is a core component of a self-validating protocol.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard solution six consecutive times.

  • Calculate the parameters listed in the table below and ensure they meet the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analysis Sequence
  • Perform System Suitability Testing.

  • Inject a mobile phase blank to ensure no carryover or system contamination.

  • Inject the series of working standard solutions to generate the calibration curve.

  • Inject the prepared sample solutions.

  • It is recommended to inject a standard solution periodically (e.g., after every 10 sample injections) to verify system stability.

Data Analysis and Calculations

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the sample injections using the equation from the linear regression of the calibration curve.

  • Calculate the Amount: Calculate the final amount of this compound in the original sample using the following formula:

    Amount (mg) = (C × DF × V) / 1000

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • DF = Dilution factor of the sample

    • V = Initial volume of the sample solution (mL)

Method Validation Principles

This method should be fully validated according to ICH Q2(R1) guidelines before routine use[2][4][5]. The key validation parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing placebo samples and performing forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[14][16]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked placebo samples at three different concentration levels.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[8]

Visualizations

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_smp Prepare Sample Solutions ana Inject Samples prep_smp->ana prep_mp Prepare Mobile Phase & Buffer prep_mp->sst Equilibrate System cal Inject Standards (Calibration Curve) sst->cal If SST Passes cal->ana proc Integrate Peaks & Generate Peak Areas ana->proc calc Calculate Concentration via Calibration Curve proc->calc report Final Report calc->report

Caption: Experimental workflow from preparation to final report.

G cluster_mobile cluster_column cluster_output center_node Chromatographic Separation rt Retention Time center_node->rt ps Peak Shape (Tailing) center_node->ps res Resolution center_node->res ph Buffer pH ph->center_node org Organic Content (% Acetonitrile) org->center_node temp Temperature temp->center_node chem Stationary Phase (C18) chem->center_node

Caption: Key parameters influencing HPLC separation performance.

References

  • A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. Available at: [Link]

  • El-Kady, E. F., & Abo-Elwafa, R. (2011). Development and validation of a reversed-phase column liquid chromatographic method for the determination of five cephalosporins in pharmaceutical preparations. Journal of AOAC International, 94(5), 1456-1464. Available at: [Link]

  • Ueno, H., & Horiuchi, S. (1981). Rapid high performance liquid chromatographic assay of cephalosporins in biological fluids. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 131-137. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • White, E. R., & Zarembo, J. E. (1981). REVERSE PHASE HIGH SPEED LIQUID CHROMATOGRAPHY OF ANTIBIOTICS. Journal of Antibiotics, 34(7), 836-844. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • García, M. A., et al. (2003). Effect of Temperature and Mobile Phase Composition on RP-HPLC Separation of Cephalosporins. Journal of Liquid Chromatography & Related Technologies, 26(1), 69-82. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Google Patents. (2021). CN112946138A - Method for determining ceftazidime related substances.
  • Al-Aani, H., & Al-Nimer, M. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 15(1), 1234. Available at: [Link]

  • Balamuralikrishna, K., Mahendra, K., & Syama Sundar, B. (2011). Reverse Phase High Performance Liquid Chromatographic Estimation of Ceftazidime in Pharmaceutical Formulations. Asian Journal of Chemistry, 23(11), 5076-5078. Available at: [Link]

  • Blumer, J. L., et al. (1984). Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 26(5), 745-749. Available at: [Link]

  • International Journal of Novel Research and Development. (2025). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. Available at: [Link]

  • El-Gizawy, S. M., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Annals of Reviews and Research, 1(3). Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of detected pharmaceuticals. Available at: [Link]

  • Academia.edu. (n.d.). UV spectrophotometric assay of different brands of cephradine. Available at: [Link]

  • Omar, M. A., et al. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of Applied Spectroscopy, 82, 706-722. Available at: [Link]

  • Li, Y., et al. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. PLoS ONE, 16(2), e0245244. Available at: [Link]

  • Kalyani, L., & Chava, V. N. R. (2017). Simultaneous estimation of Sulbactam and Ceftazidime in combined pharmaceutical dosage form by Visible, Ultraviolet and First order derivative Spectrophotometric methods. International Journal of Chemical and Pharmaceutical Sciences, 8(1), 28-33. Available at: [Link]

  • Gouda, G. A., et al. (2021). Fully Investigation of RP- HPLC Analytical Method Validation Parameters for Determination of Cefixime Traces in The Different Pharmaceutical. Acta Pharmaceutica Sciencia, 59(1), 97-112. Available at: [Link]

  • ResearchGate. (n.d.). (a) UV spectra of ceftazidime within the pH range of 1.82–12.03,... Available at: [Link]

  • Li, D., et al. (2016). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine, 12(4), 2415-2422. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Syncsci Publishing, 2(1), 1-10. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cefathiamidine Impurity 1. PubChem Compound Database. Available at: [Link]

Sources

Protocol for the Solid-Phase Extraction of Desacetyl Cefathiamidine from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Precise Analyte Isolation

Desacetyl cefathiamidine is the primary and active metabolite of the cephalosporin antibiotic, cefathiamidine.[1][2] The in vivo enzymatic hydrolysis of cefathiamidine results in this desacetyl form, which possesses its own distinct pharmacokinetic and pharmacodynamic profile.[1] Consequently, for comprehensive studies in drug metabolism, toxicology, and clinical efficacy, the accurate quantification of both the parent drug and its major metabolites is imperative.[3] Biological matrices such as plasma, urine, and tissue are inherently complex, containing a multitude of endogenous components like proteins, salts, and lipids that can interfere with sensitive analytical instrumentation.

Solid-Phase Extraction (SPE) stands out as a superior sample preparation technique designed to selectively isolate and concentrate analytes from these complex mixtures.[4][5] Compared to traditional methods like liquid-liquid extraction (LLE), SPE offers significant advantages, including greater reproducibility, reduced consumption of organic solvents, higher and more consistent analyte recoveries, and amenability to automation.[4][6] This application note provides a detailed, field-proven protocol for the extraction of this compound using a polymeric reversed-phase SPE sorbent, ensuring a clean extract suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Foundational Principles: The Mechanism of Reversed-Phase SPE

The protocol herein is based on the principle of reversed-phase chromatography.[4] this compound is a moderately polar molecule, featuring both hydrophobic structural elements and polar functional groups, including a carboxylic acid.[7] The core of this method involves partitioning the analyte between a polar liquid phase (the sample matrix) and a nonpolar solid phase (the SPE sorbent).

The Causality of Retention and Elution:

  • Analyte Retention: A polymeric sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer, provides a versatile stationary phase capable of retaining a broad range of compounds.[8][9] To maximize the retention of this compound, the pH of the sample is adjusted to be at least two units below the pKa of its most acidic functional group (the carboxylic acid). This protonation neutralizes the charge on the molecule, rendering it less polar and significantly increasing its affinity for the nonpolar sorbent.[10][11]

  • Interference Removal: After loading the sample, a weak organic wash is employed. This wash is polar enough to rinse away highly polar, unbound matrix components (e.g., salts, urea) but not strong enough to displace the retained analyte.

  • Analyte Elution: Finally, a strong, nonpolar organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, effectively eluting the purified this compound from the cartridge.[11][12]

Experimental Workflow Diagram

The following diagram illustrates the complete solid-phase extraction workflow, from initial sample preparation to the final, purified analyte solution ready for analysis.

SPE_Workflow cluster_Pre Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Post Post-Extraction Sample Biological Sample (e.g., Plasma, Urine) Pretreat Pre-treatment (Dilution & pH Adjustment) Sample->Pretreat Condition 1. Conditioning (e.g., Methanol) Pretreat->Condition Load pre-treated sample Equilibrate 2. Equilibration (e.g., Acidified Water) Condition->Equilibrate Prepare sorbent Load 3. Sample Loading Equilibrate->Load Ready for sample Wash 4. Washing (e.g., 5% Methanol) Load->Wash Retain analyte Elute 5. Elution (e.g., 100% Methanol) Wash->Elute Remove interferences Evaporate Evaporation (Dry down under N2) Elute->Evaporate Collect eluate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound SPE.

Materials and Methods

Reagents and Consumables
  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X), 30 mg / 1 mL.

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18 MΩ·cm).

  • Reagents: Formic Acid (≥98%), Ammonium Hydroxide (ACS Grade).

  • Apparatus: SPE vacuum manifold, sample collection tubes (1.5 mL or 2 mL), vortex mixer, centrifuge, nitrogen evaporator.

Protocol Parameters Summary
ParameterSpecificationRationale
Sorbent Type Polymeric Reversed-Phase (HLB type)Provides robust, pH-stable retention for moderately polar analytes.[8][9]
Sorbent Mass 30 mgAdequate capacity for typical bioanalytical sample concentrations.
Sample Pre-treatment 1:1 dilution with 2% Formic Acid (aq)Ensures sample flows smoothly and adjusts pH for optimal analyte retention.[11]
Conditioning Solvent 1 mL MethanolWets the polymeric sorbent and activates the stationary phase.[10]
Equilibration Solvent 1 mL 2% Formic Acid (aq)Primes the sorbent with the loading condition pH to prevent analyte breakthrough.[12]
Sample Loading Flow 1-2 mL/minA slow, controlled flow rate maximizes the interaction time between the analyte and sorbent.
Wash Solvent 1 mL 5% Methanol in WaterRemoves hydrophilic interferences without prematurely eluting the target analyte.[12]
Elution Solvent 1 mL MethanolA strong organic solvent to disrupt hydrophobic interactions and release the analyte.
Expected Recovery >85%Based on typical performance for this class of analyte and method.

Detailed Step-by-Step Protocol

This protocol is designed for the extraction of this compound from a 0.5 mL plasma sample. Volumes should be scaled proportionally for other sample types or volumes.

Step 1: Sample Pre-treatment
  • Objective: To prepare the sample for optimal loading by diluting, acidifying, and (if necessary) removing proteins.

  • Procedure:

    • Pipette 0.5 mL of plasma into a clean centrifuge tube.

    • Add 0.5 mL of 2% aqueous formic acid.

    • Vortex for 30 seconds to mix thoroughly. This step ensures the analyte is protonated.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Step 2: SPE Cartridge Conditioning
  • Objective: To activate the sorbent for reproducible and efficient analyte retention.

  • Procedure:

    • Place the SPE cartridges onto the vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge.

    • Pass 1 mL of 2% aqueous formic acid through each cartridge.

    • Crucial Insight: Do not allow the sorbent bed to go dry after this step. Maintain a small layer of liquid above the sorbent to ensure the stationary phase remains fully activated.[10]

Step 3: Sample Loading
  • Objective: To bind the target analyte to the SPE sorbent.

  • Procedure:

    • Load the pre-treated supernatant from Step 1 onto the conditioned cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent flow rate of approximately 1-2 mL/minute.

Step 4: Washing
  • Objective: To remove unwanted, weakly-bound matrix components.

  • Procedure:

    • With the vacuum applied, add 1 mL of 5% Methanol in water to the cartridge.

    • Draw the entire wash volume through the cartridge.

    • Dry the sorbent bed under full vacuum for 1-2 minutes to remove any residual aqueous solvent, which can improve elution efficiency.

Step 5: Elution
  • Objective: To desorb and collect the purified analyte.

  • Procedure:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 100% Methanol to the cartridge.

    • Allow the solvent to soak the sorbent for 30 seconds to ensure complete interaction.

    • Apply a gentle vacuum to slowly pull the eluate into the collection tube.

Step 6: Post-Elution Processing
  • Objective: To concentrate the sample and prepare it for instrumental analysis.

  • Procedure:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase used in your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 20 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection.

Trustworthiness: A Self-Validating System

For this protocol to be considered robust and trustworthy in a regulated or research environment, it must be validated. Key performance characteristics to assess include:

  • Analyte Recovery: Determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same analyte concentration (post-spiked sample). This measures the efficiency of the extraction process.

  • Matrix Effect: Evaluated by comparing the response of an analyte spiked into a blank, extracted matrix to a pure standard solution. This quantifies the degree of ion suppression or enhancement from co-eluting endogenous components.

  • Process Efficiency: The combination of recovery and matrix effect, giving a true measure of the overall method performance.

  • Reproducibility: Assessed by calculating the relative standard deviation (%RSD) of results from multiple replicate extractions on the same day (intra-day) and on different days (inter-day). A low %RSD indicates a precise and reliable method.

By systematically evaluating these parameters, a laboratory can ensure that the SPE protocol is performing as expected and generating accurate, defensible data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 958001-61-1. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of cefathiamidine obtained from different studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Retrieved from [Link]

  • Acta Scientiarum Polonorum, Technologia Alimentaria. (n.d.). SOLID-PHASE EXTRACTION (SPE): PRINCIPLES AND APPLICATIONS IN FOOD SAMPLES. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples. PMC. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • ResearchGate. (2024). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Cefathiamidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cefathiamidine Impurity 1. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2023). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Validated Chromatographic Method for the Estimation of Ceftazidime and Tazobactam in Pure and Tablet Dosage Form. Retrieved from [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of ceftazidime and impurities using high performance liquid chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from [Link]

Sources

Application Note: Chiral Separation of Desacetyl Cefathiamidine Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical development and quality control, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The regulatory landscape, particularly in Europe and the United States, strongly favors the development of single-enantiomer drugs over racemic mixtures, necessitating robust analytical methods for chiral separation.[3] This stringency stems from the understanding that the biological environment is itself chiral, leading to differential interactions with each enantiomer.[1][3]

Desacetyl Cefathiamidine is a key metabolite of the cephalosporin antibiotic, Cefathiamidine.[4][5] The parent drug, Cefathiamidine, is used in antibacterial therapy.[4] The process of deacetylation, the removal of an acetyl group, is a common metabolic pathway for several cephalosporins and can influence the compound's antibacterial activity and pharmacokinetic properties.[4] Given the presence of stereogenic centers in the this compound molecule, it exists as a pair of enantiomers. Therefore, the ability to separate and quantify these isomers is critical for understanding the drug's metabolism, efficacy, and safety profile.

This application note provides a detailed protocol for the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), a powerful and widely used technique for enantiomeric resolution in the pharmaceutical industry.[6][7][8][9] The "direct" approach, utilizing a chiral stationary phase (CSP), is the most common and efficient method for this purpose.[6][10][11] This guide is intended for researchers, scientists, and drug development professionals to establish a reliable and reproducible method for this critical analytical challenge.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished. This is most effectively accomplished by using a chiral stationary phase (CSP). The CSP is a solid support material that has been modified with a chiral selector. The enantiomers of the analyte interact with the chiral selector to form transient diastereomeric complexes.[12]

The differing spatial arrangements of the enantiomers lead to differences in the stability of these complexes, resulting in different retention times on the chromatographic column and, consequently, their separation.[12] The choice of the CSP and the mobile phase composition are critical factors that determine the success of the chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad enantioselectivity and resolving power.[13]

Experimental Setup

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

Chemicals and Reagents
  • This compound reference standard (racemic mixture)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

  • Methanol (HPLC grade, for sample preparation)

Chiral Stationary Phase (CSP)

A polysaccharide-based chiral stationary phase is recommended for the separation of cephalosporin-related compounds. Based on literature for similar structures, a column such as CHIRALPAK® IA or a similar amylose-based CSP is a suitable starting point for method development.[14][15]

Table 1: Recommended HPLC Column and Conditions

ParameterRecommended Setting
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA)
Particle Size 5 µm
Dimensions 250 mm x 4.6 mm i.d.
Mobile Phase Hexane/Isopropanol (IPA) (e.g., 80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or as determined by UV scan of the analyte)
Injection Volume 10 µL

Protocol for Chiral Separation

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the racemic this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.

HPLC System Preparation
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

Sample Analysis
  • Inject 10 µL of the prepared standard solution onto the column.

  • Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers. The order of elution will depend on the specific CSP and mobile phase used.

Data Analysis
  • Integrate the peak areas of the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 is generally considered baseline separation.

  • Calculate the separation factor (α) using the following formula:

    • α = k'₂ / k'₁

    • Where k'₁ and k'₂ are the retention factors of the two enantiomers. A separation factor > 1 indicates that the two enantiomers are being separated.

Method Optimization and Troubleshooting

The initial conditions provided are a starting point. Optimization may be necessary to achieve the desired resolution and run time.

  • Mobile Phase Composition: The ratio of hexane to the alcohol modifier (IPA or ethanol) is a critical parameter. Increasing the percentage of the alcohol will generally decrease the retention times but may also affect the resolution. A systematic evaluation of different ratios is recommended.

  • Alcohol Modifier: While IPA is a common choice, ethanol can also be used and may provide different selectivity.

  • Acidic/Basic Additives: For compounds with acidic or basic functional groups, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can improve peak shape and resolution.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also be used to fine-tune the separation. Lower flow rates and temperatures often lead to better resolution but longer run times.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No separation (single peak) Inappropriate CSP or mobile phaseScreen different polysaccharide-based CSPs. Systematically vary the mobile phase composition.
Poor resolution (Rs < 1.5) Mobile phase composition not optimalAdjust the ratio of hexane to alcohol modifier. Try a different alcohol modifier.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phaseAdd a small amount of an acidic or basic modifier to the mobile phase.
Long run time Strong retentionIncrease the percentage of the alcohol modifier in the mobile phase. Increase the flow rate.

Visualization of the Experimental Workflow

Chiral_Separation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_optimization Optimization (if needed) prep_standard Prepare Standard Solution (0.1 mg/mL) injection Inject Sample (10 µL) prep_standard->injection prep_hplc Prepare HPLC System (Equilibrate Column) prep_hplc->injection acquisition Acquire Chromatogram injection->acquisition integration Integrate Peak Areas acquisition->integration calculation Calculate Resolution (Rs) and Separation Factor (α) integration->calculation optimization Adjust Mobile Phase Composition/Additives calculation->optimization If Rs < 1.5

Caption: Workflow for the chiral separation of this compound isomers.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic start Problem Identified no_separation No Separation (Single Peak) start->no_separation poor_resolution Poor Resolution (Rs < 1.5) start->poor_resolution bad_peak_shape Poor Peak Shape start->bad_peak_shape change_csp Screen Different CSPs no_separation->change_csp adjust_mobile_phase Adjust Hexane/Alcohol Ratio no_separation->adjust_mobile_phase poor_resolution->adjust_mobile_phase change_alcohol Try Different Alcohol Modifier poor_resolution->change_alcohol add_modifier Add Acidic/Basic Modifier bad_peak_shape->add_modifier end Resolution Achieved change_csp->end adjust_mobile_phase->end change_alcohol->end add_modifier->end

Caption: Decision tree for troubleshooting chiral HPLC separation.

Conclusion

This application note provides a comprehensive and practical guide for the chiral separation of this compound isomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed protocol, along with the troubleshooting guide and workflow visualizations, offers a robust starting point for method development and optimization. The ability to accurately separate and quantify these enantiomers is a critical step in the pharmaceutical development process, ensuring the safety and efficacy of Cefathiamidine and its metabolites.

References

  • Chiral Chromatography in Pharmaceutical Analysis | Manufacturing - Pharma Focus America. (n.d.). Pharma Focus America. Retrieved February 22, 2026, from [Link]

  • Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. In: Methods in Molecular Biology. Humana, New York, NY. Retrieved February 22, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 22, 2026, from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2026, February 18). Lab Manager. Retrieved February 22, 2026, from [Link]

  • Chinnakadoori, S. (2025, February 4). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ates, H., & Kucukguzel, I. (2018). Chiral Drugs: An Overview. In: Chirality in Drug Design and Development. IntechOpen. Retrieved February 22, 2026, from [Link]

  • Enantioseparation of Chiral Drugs – An Overview. (2008, September 2). Indian Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

  • CHIRAL HPLC. (n.d.). Slideshare. Retrieved February 22, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). In: Encyclopedia of Pharmaceutical Technology. Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • Rapid chiral separation of potential antibiotics using supercritical fluid chromatography. (2022). Chirality. Retrieved February 22, 2026, from [Link]

  • This compound. (n.d.). Veeprho. Retrieved February 22, 2026, from [Link]

  • Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 22, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 22, 2026, from [Link]

  • A Critical Review of Analytical Methods for Quantification of Cefotaxime. (2017, March 17). Critical Reviews in Analytical Chemistry. Retrieved February 22, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Molecules. Retrieved February 22, 2026, from [Link]

  • Chiral separation for enantiomeric determination in the pharmaceutical industry. (n.d.). IAPC-OBP. Retrieved February 22, 2026, from [Link]

  • A brief review on chiral separation of drugs. (2024, June 14). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cefathiamidine. (n.d.). PharmaCompass. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefathiamidine. PubChem. Retrieved February 22, 2026, from [Link]

  • Rapid chiral separation of potential antibiotics using supercritical fluid chromatography. (2022, June 23). Chirality. Retrieved February 22, 2026, from [Link]

  • Process for preparing cefathiamidine. (n.d.). Google Patents.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Degradation of Desacetyl Cefathiamidine During Sample Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Desacetyl Cefathiamidine. As a key metabolite of the cephalosporin antibiotic Cefathiamidine, the integrity of this compound in analytical samples is paramount for accurate pharmacokinetic, pharmacodynamic, and stability studies.[1] Degradation of the analyte prior to analysis is a primary source of error, leading to underestimation of concentrations and flawed data interpretation.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, a member of the β-lactam class of antibiotics, and offers detailed, field-proven troubleshooting advice and protocols to ensure sample integrity from collection to analysis.

Part 1: Frequently Asked Questions - Fundamentals of Stability

This section addresses the core principles governing the stability of this compound. Understanding these fundamentals is the first step toward preventing analyte loss.

Q1: What is this compound, and why is its stability a critical concern?

A1: this compound is a major metabolite of the parent drug Cefathiamidine, formed by the enzymatic removal of an acetyl group.[1] Like all cephalosporins, its structure contains a β-lactam ring, which is the pharmacophore responsible for its antibacterial activity.[2][3] This ring is chemically unstable and susceptible to hydrolysis, which opens the ring and renders the molecule inactive.[2][4] Therefore, any degradation during storage directly leads to a loss of the parent molecule, causing inaccurate measurements in quantitative assays such as HPLC or LC-MS.[5][6]

Q2: What are the primary environmental factors that cause this compound to degrade?

A2: The degradation of this compound is primarily driven by four factors:

  • Temperature: Higher temperatures exponentially accelerate the rate of chemical reactions, including the hydrolysis of the β-lactam ring.[7][8]

  • pH: The stability of cephalosporins is highly dependent on pH. Degradation is rapidly catalyzed in both strongly acidic and, particularly, alkaline (basic) conditions.[3][7][9]

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation, cleaving chemical bonds and altering the molecular structure.[10][11][12]

  • Enzymatic Activity: In biological matrices like plasma, serum, or tissue homogenates, enzymes such as β-lactamases and esterases can actively degrade the molecule.[1][13]

Q3: What is the single most important practice for ensuring long-term sample stability?

A3: Ultra-low temperature storage. For long-term storage (weeks to months), samples should be maintained at -80°C .[13][14][15]

  • Causality: At -80°C, chemical and enzymatic kinetics are drastically reduced. Molecular motion is minimized, effectively halting hydrolytic and enzymatic processes that would otherwise occur at higher temperatures.[16] While -20°C is acceptable for some analytes, the superior stability at -80°C provides a crucial safety margin for sensitive compounds like β-lactams.[17][18]

Q4: How significantly does pH impact the stability of my samples, and what is the optimal range?

A4: The impact of pH is highly significant. Cephalosporins typically exhibit a U-shaped pH-rate profile, where the degradation rate is lowest in a specific pH range and increases dramatically outside of it.

  • Optimal Range: Maximum stability for most cephalosporins is found in a slightly acidic environment, typically between pH 4 and 6.5 .[19][20]

  • Causality: In alkaline conditions (pH > 7), base-catalyzed hydrolysis of the β-lactam ring is the dominant degradation pathway and is significantly faster than degradation at neutral or acidic pH.[7] In strongly acidic conditions (e.g., pH < 2), acid-catalyzed hydrolysis occurs.[9] For reconstituted stock solutions, using a buffer within the optimal pH range is a key stabilization strategy.

Q5: My lab has a lot of ambient light. How critical is it to protect my samples?

A5: It is critical . Cephalosporins are known to be labile to UV light.[10][21]

  • Causality: Photodegradation can occur through direct photolysis, where the molecule absorbs light energy, leading to bond cleavage and structural rearrangement.[11][12] This process is independent of temperature and pH and can lead to significant analyte loss even in properly cooled samples if they are not shielded from light.

  • Best Practice: Always store samples, including stock solutions and biological extracts, in amber glass vials or opaque polypropylene tubes to block UV light.[17] When working on the bench, minimize exposure time to direct light.

Q6: I am working with human plasma samples. Are there special considerations beyond temperature and light?

A6: Yes. Biological matrices introduce the variable of enzymatic degradation.

  • Causality: Plasma and tissue can contain endogenous enzymes (esterases) that may contribute to the degradation of cephalosporins.[1][13] More importantly, if the sample is from a subject with a bacterial infection, bacterial β-lactamase enzymes could be present, which are extremely efficient at hydrolyzing the β-lactam ring.[2]

  • Best Practice: Process biological samples immediately upon collection. This involves centrifuging blood to separate plasma, and then immediately freezing the plasma at -80°C. The time between sample collection and freezing should be minimized and samples should be kept on ice throughout the processing steps.[14]

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section provides a systematic approach to diagnosing and resolving common issues related to this compound instability.

Scenario 1: My quantified analyte concentrations are consistently lower than expected.

Low recovery is the most common symptom of sample degradation. Use the following workflow to diagnose the potential cause.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase start Low Analyte Recovery Detected q_storage Was the sample stored at -80°C immediately after collection/preparation? start->q_storage a_storage_no Root Cause: Temperature-induced degradation. Solution: Implement immediate -80°C freezing protocol. q_storage->a_storage_no No q_light Was the sample protected from light (amber vials)? q_storage->q_light Yes a_light_no Root Cause: Photodegradation. Solution: Use amber or opaque containers for all samples. q_light->a_light_no No q_ph Is the sample matrix or solvent outside the optimal pH 4-6.5 range? q_light->q_ph Yes a_ph_no Root Cause: pH-catalyzed hydrolysis. Solution: Adjust pH or use a -buffered solvent system. q_ph->a_ph_no No q_thaw Were samples subjected to multiple freeze-thaw cycles? q_ph->q_thaw Yes a_thaw_no Root Cause: Degradation from repeated thawing. Solution: Prepare single-use aliquots before initial freezing. q_thaw->a_thaw_no Yes q_bench How long did samples sit at room temperature before analysis? q_thaw->q_bench No a_bench_no Root Cause: Rapid degradation on the bench. Solution: Keep samples on ice and minimize time before injection. q_bench->a_bench_no Too Long end_node Review Analytical Method (e.g., extraction efficiency, instrument calibration) q_bench->end_node Minimal Time

Caption: Troubleshooting workflow for low analyte recovery.

Scenario 2: I am seeing high variability between replicate samples.

High variability often points to inconsistent handling rather than uniform degradation.

  • Potential Cause: Multiple freeze-thaw cycles. The first aliquot thawed and analyzed may show a higher concentration than the last aliquot from the same parent tube that has been thawed multiple times.[14]

    • Solution: The single most effective way to prevent this is to aliquot samples into single-use volumes before the initial freezing.[17] This ensures that every sample analyzed has undergone exactly one freeze-thaw cycle.

  • Potential Cause: Inconsistent temperature during processing. If some samples are left on the bench longer than others before freezing, they will degrade more.

    • Solution: Standardize your sample handling workflow. Use ice baths for all samples during processing and work in small batches to ensure each sample is frozen promptly after preparation.

Scenario 3: My chromatogram shows unknown peaks that are not present in freshly prepared standards.

These extra peaks are often degradation products.

  • Potential Cause: Hydrolysis of the β-lactam ring or other structural rearrangements. The degradation of ceftazidime, a related cephalosporin, is known to produce multiple degradation products detectable by HPLC.[22][23]

    • Solution: This is strong evidence of sample instability. Re-evaluate your entire storage and handling protocol against the best practices outlined in this guide. Perform a forced degradation study (e.g., by exposing a sample to high heat or alkaline pH) to confirm if the unknown peaks match the degradation products generated under stress conditions.[24]

Part 3: Protocols & Best Practices

Follow these protocols to establish a robust system for sample management that minimizes degradation.

Protocol 1: Preparation and Storage of Aqueous Stock Solutions
  • Reconstitution:

    • Use a high-purity, sterile solvent. For initial reconstitution, water for injection or a buffer like a citrate or acetate buffer (pH ~5.5) is recommended. Avoid alkaline solutions.[20]

    • Bring the lyophilized powder and the solvent to room temperature before reconstitution to prevent condensation.

  • Concentration:

    • Prepare a concentrated stock solution (e.g., 1-10 mg/mL) to minimize the impact of any potential hydrolysis over time.

  • Aliquoting (CRITICAL STEP):

    • Immediately after reconstitution and vortexing to ensure homogeneity, dispense the stock solution into single-use aliquots in amber or opaque, cryo-safe vials.[17] The volume should be appropriate for one set of experiments to avoid thawing the entire stock.

  • Storage:

    • Long-Term (> 1 week): Snap-freeze the aliquots and store them at -80°C .[15]

    • Short-Term (< 1 week): Store at 2-8°C , protected from light.[25] However, freezing is always the preferred method for maximum stability.

  • Usage:

    • When needed, thaw a single aliquot rapidly. Do not refreeze any unused portion of the thawed stock solution.

Protocol 2: Processing and Storage of Biological Samples (Plasma/Serum)
  • Collection: Collect blood using the appropriate anticoagulant (e.g., EDTA, Heparin).

  • Immediate Cooling: Place the blood tube on ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood under refrigerated conditions (e.g., 4°C) to separate the plasma or serum.

  • Harvesting and Aliquoting: Immediately harvest the supernatant (plasma/serum) and aliquot it into single-use, labeled cryovials. Perform this step in an ice bath.

  • Freezing: Snap-freeze the aliquots and immediately transfer them to a -80°C freezer for storage.[14]

  • Chain of Custody: Maintain a detailed log of collection, processing, and storage times and temperatures for each sample.

Protocol 3: Performing a Basic Short-Term Stability Assessment

This protocol allows you to validate the stability of this compound in your specific sample matrix and under your lab's conditions.

G cluster_prep Preparation Phase cluster_storage Storage & Analysis Phase cluster_eval Evaluation Phase prep_pool 1. Create a pooled sample matrix (e.g., blank plasma). prep_spike 2. Spike the pool with a known concentration of this compound. prep_pool->prep_spike prep_aliquot 3. Aliquot the spiked pool into multiple single-use vials. prep_spike->prep_aliquot t0 4. Analyze T=0 samples immediately to establish the baseline concentration. prep_aliquot->t0 store 5. Store remaining aliquots under proposed conditions (e.g., 4°C, -20°C, -80°C). t0->store t_points 6. At defined time points (e.g., 4h, 24h, 48h), remove a set of aliquots and analyze them. store->t_points compare 7. Compare the mean concentration at each time point to the T=0 baseline. t_points->compare conclusion 8. Determine stability. (e.g., analyte is stable if concentration remains >90% of baseline). compare->conclusion

Caption: Experimental workflow for a sample stability assessment.

Part 4: Data Summary Table

This table summarizes the recommended storage conditions to minimize degradation.

Sample Type Storage Duration Temperature pH Light Condition Key Considerations
Solid (Lyophilized Powder) Long-Term (Months-Years)2-8°C or as per manufacturerN/ADark, in a desiccatorMost stable form. Protect from moisture.[17]
Aqueous Stock Solution Short-Term (< 1 week)2-8°CBuffered (pH 4-6.5)Amber VialsUse for working solutions. Avoid repeated warming.
Aqueous Stock Solution Long-Term (> 1 week)-80°C Buffered (pH 4-6.5)Amber VialsGold Standard. Must be in single-use aliquots.[15]
Biological Matrix (Plasma, etc.) Short-Term (< 4 hours)On Ice / 2-8°CPhysiological (~7.4)Opaque TubesFor processing only. Minimize time before freezing.[14]
Biological Matrix (Plasma, etc.) Long-Term-80°C Physiological (~7.4)Opaque TubesMandatory. Freeze immediately after processing. Aliquot prior to freezing.[14]

References

  • Wang, H., & Lin, C. (2012). Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. PubMed. Available at: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. PMC. Available at: [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Wikipedia. Available at: [Link]

  • Jiang, M., et al. (2010). Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment. PubMed. Available at: [Link]

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed. Available at: [Link]

  • Hegg, E. L., et al. (2000). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available at: [Link]

  • Schläpfer, P., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Keen, O. S., & Love, N. G. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]

  • Van der Nagel, B. C. H., et al. (1999). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Ishida, N., et al. (1977). Photochemical formation and degradation of cephalosporins. American Chemical Society. Available at: [Link]

  • Sereda, P., et al. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. MDPI. Available at: [Link]

  • Carena, L., et al. (2021). Degradation of micropollutant cephalexin by ultraviolet (UV) and assessment of residual antimicrobial activity of transformation products. Water Science & Technology | IWA Publishing. Available at: [Link]

  • Jones, R. N., & Barry, A. L. (1988). Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins. PMC. Available at: [Link]

  • Wittauer, M., et al. (2023). Impact of pH on the activity of novel cephalosporin cefiderocol in human urine. PMC. Available at: [Link]

  • Fubara, J. O., & Notari, R. E. (1998). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Academia.edu. Available at: [Link]

  • Van der Nagel, B. C. H., et al. (1999). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. PMC. Available at: [Link]

  • Sereda, P., et al. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. ResearchGate. Available at: [Link]

  • Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Biocompare. Available at: [Link]

  • Garofolo, F., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]

  • York and Scarborough Teaching Hospitals NHS Foundation Trust. (n.d.). Storage of Samples Before Analysis. York and Scarborough Teaching Hospitals NHS Foundation Trust. Available at: [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. Available at: [Link]

  • Veeprho. (n.d.). This compound | CAS 958001-61-1. Veeprho. Available at: [Link]

  • IJNRD. (n.d.). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. IJNRD. Available at: [Link]

  • El-Abass, S. A. M., et al. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. PMC. Available at: [Link]

  • Norris, S., et al. (2018). Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates. PMC. Available at: [Link]

  • Pawlak, S., & Główka, F. K. (2007). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathways of ceftazidime as determined by HPLC-mass... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). What are the storage conditions (temperature and humidity) for anti biotics in raw form?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: High-Sensitivity Quantitation of Desacetyl Cefathiamidine

[1][2]

Status: Operational Operator: Senior Application Scientist Subject: Optimization of LC-MS/MS Methodologies for Desacetyl Cefathiamidine (Metabolite) Reference ID: TSC-DCEF-001[1][2]

Executive Summary: The Challenge of Polarity and Instability

Welcome to the technical support hub for Cefathiamidine metabolite analysis. If you are detecting this compound (D-Cef), you are likely facing three distinct challenges:

  • The "Ghost" Signal: D-Cef levels increasing in samples over time due to ex vivo degradation of the parent drug (Cefathiamidine).[1][2]

  • The Polarity Trap: As a desacetylated metabolite, D-Cef is significantly more polar than the parent, causing it to elute early on C18 columns, often directly into the "suppression zone" of unretained salts and phospholipids.

  • Ionization Competition: Low-level detection (pg/mL to low ng/mL) is often hampered by matrix effects that standard protein precipitation cannot remove.[1][2]

This guide provides self-validating protocols to overcome these barriers.

Module 1: Sample Preservation & Stability (The "Ghost Signal")

User Question: "My calibration curves look fine, but my QC samples show increasing concentrations of this compound after sitting in the autosampler. Is my method drifting?"

Technical Diagnosis: This is rarely a drift issue.[1][2] It is a stability artifact .[1][2] Cefathiamidine contains a labile acetyl group.[1][2] In plasma or urine, especially at physiological or alkaline pH, the parent drug spontaneously hydrolyzes into this compound. If you do not stabilize the matrix immediately upon collection, your "metabolite" measurement is actually a sum of in vivo metabolism + ex vivo degradation.

Troubleshooting Protocol: The Acid Stabilization Block

To distinguish true metabolic data from degradation, you must inhibit the hydrolysis of the parent drug.

ParameterRecommendationMechanism of Action
Matrix pH Adjust to pH 4.5 – 5.0 immediately.The

-lactam ring and acetyl side-chain are most stable in slightly acidic conditions.[1][2]
Buffer Additive 0.5 M Sodium Acetate (pH 4.[1][2]5) or 2% Formic Acid.[1][2]Buffers the plasma/urine to prevent hydrolysis during freeze/thaw cycles.
Temperature Keep all samples at 4°C during prep; Autosampler at 4°C.Arrhenius equation kinetics: reducing temp slows hydrolysis rate significantly.[1][2]
Time Limit Process within 30 mins of thaw.Minimizes exposure window for degradation.[1][2]
Visualization: Stability Decision Matrix

StabilityWorkflowcluster_warnCRITICAL WARNINGStartSample CollectionCheckPHCheck Matrix pHStart->CheckPHAddAcidAdd 20µL 5% Formic Acidper 1mL PlasmaCheckPH->AddAcidpH > 6.0IceBathKeep on Ice (4°C)CheckPH->IceBathpH < 6.0AddAcid->IceBathCentrifugeCentrifuge at 4°CIceBath->CentrifugeStorageStore at -80°CCentrifuge->StorageWarnDo NOT use alkaline buffers(e.g., Ammonium Bicarb)Accelerates Hydrolysis!

Figure 1: Critical sample handling workflow to prevent artificial formation of this compound during pre-analytical steps.

Module 2: Extraction Methodology (The Sensitivity Issue)

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but I have massive ion suppression at the D-Cef retention time. How do I clean this up?"

Technical Diagnosis: D-Cef is polar.[1][2] In a PPT method, it remains in the aqueous/organic supernatant along with phospholipids (glycerophosphocholines). Because D-Cef elutes early on Reverse Phase columns (logP < 0), it co-elutes with these phospholipids, which suppress electrospray ionization (ESI).[1][2]

Solution: Switch to Solid Phase Extraction (SPE) using a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.[1][2] This mechanism retains the polar metabolite while allowing you to wash away salts and proteins.

Protocol: Optimized HLB SPE for Polar Metabolites
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma (Acidified) + 200 µL 2% Formic Acid (aq). Load onto cartridge.

    • Why? Diluting with acid ensures the drug is protonated and disrupts protein binding.

  • Wash 1: 1 mL 5% Methanol in Water.

    • Why? Removes salts and highly polar interferences without eluting D-Cef.[1][2]

  • Elution: 1 mL Acetonitrile:Methanol (1:1).

    • Note: Avoid high pH elution buffers to prevent degradation.[1][2]

  • Reconstitution: Evaporate under Nitrogen (40°C) and reconstitute in Mobile Phase A.

Data Comparison: PPT vs. SPE

MetricProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Recovery 85-90%92-98%
Matrix Factor 0.65 (Significant Suppression)0.95 (Negligible Suppression)
LOQ ~50 ng/mL~1-5 ng/mL
Cleanliness Poor (Phospholipids remain)High (Phospholipids removed)

Module 3: Chromatography & Mass Spectrometry

User Question: "I can't separate the metabolite from the parent, or the peak shape is terrible."

Technical Diagnosis: D-Cef is hydrophilic.[1][2] On a standard C18 column with high organic start, it will not retain. If you use 100% aqueous start, you risk "phase collapse" (dewetting) unless you use a compatible column.[1][2]

LC Optimization Guide
  • Column Selection: Use a C18-Aq (High Strength Silica) or a Polar-Embedded C18 column.[1][2] These allow 100% aqueous mobile phase usage without dewetting, increasing retention of polar metabolites.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (Provides H+ for ESI).

    • B: Acetonitrile (Methanol creates higher backpressure and broader peaks for cephalosporins).[1][2]

  • Gradient: Start at 2% B, hold for 1 min (to trap D-Cef), then ramp.

MS/MS Parameters (ESI+)

This compound (MW ~430.[1][2][3][4]5) follows fragmentation patterns typical of cephalosporins (cleavage of the

12
  • Ion Source: ESI Positive Mode.[1][2][5][6]

  • Precursor Ion: m/z 431.1 [M+H]+[1][2]

  • Product Ions (Optimization Targets):

    • Primary (Quant):m/z ~297 or ~241 (Core cephem nucleus fragments - verify experimentally via product ion scan).[1][2]

    • Secondary (Qual): Loss of COOH or side chain fragments.[2][7]

Note: Always perform a "Crosstalk" check. Inject pure Parent Drug at high concentration and monitor the Metabolite channel. If a peak appears, your chromatographic separation is insufficient, or source fragmentation is converting Parent -> Metabolite inside the MS source.

Visualization: Method Development Logic

LCMS_Logiccluster_LCLC Optimizationcluster_MSMS OptimizationInputAnalyte: D-Cef(Polar/Unstable)ColColumn: C18-Aq(Prevents Dewetting)Input->ColMPMobile Phase:Acidic (pH 2-3)Col->MPGradStart: 98% Aqueous(Retains Polar)MP->GradSourceSource Temp: <400°C(Prevent Thermal Deg)Grad->SourceMRMMRM: 431.1 -> Frag(Optimize CE)Source->MRMResultHigh SensitivityLOQ < 5 ng/mLMRM->Result

Figure 2: Logical flow for optimizing chromatographic and mass spectrometric parameters specifically for polar, thermally labile compounds.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] Link

  • Zhang, J., et al. (2012).[1][2] "Determination of cefathiamidine and its metabolite this compound in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for method parameters).

  • Souverain, S., et al. (2004).[1][2] "Protein precipitation for the analysis of drugs in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. Link (Reference for matrix effects in PPT vs SPE).

  • This compound Compound Summary. (2024). PubChem Database.[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated according to your internal SOPs and regulatory requirements (GLP/GMP) before application in clinical studies.

Technical Support Center: Preventing Autosampler Carryover of Desacetyl Cefathiamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Desacetyl Cefathiamidine (DACA), the primary hydrolytic metabolite of Cefathiamidine, exhibits significant carryover in LC-MS/MS workflows. This is often due to its zwitterionic polarity and capacity for metal coordination, leading to adsorption on stainless steel needle surfaces and valve stators.

The Consequence: In pharmacokinetic (PK) studies, carryover >20% of the Lower Limit of Quantitation (LLOQ) compromises the accuracy of elimination phase data, leading to rejected validation runs and regulatory non-compliance.

The Solution: This guide provides a self-validating protocol to eliminate DACA carryover through Active Needle Washing (ANW) , Cheliation Strategies , and Hydrodynamic Optimization .

The Mechanism: Why DACA Sticks

Understanding the causality is the first step to troubleshooting.

This compound is formed by the enzymatic or chemical hydrolysis of the acetyl group at the C-3 position of the cephalosporin nucleus. This structural change alters its solubility and surface interaction profile compared to the parent drug.

Adsorption Pathways
  • Metal Coordination: Like many

    
    -lactams, DACA contains moieties (carboxyl and amine groups) that can chelate with iron/nickel ions in stainless steel (SUS) pathways.
    
  • Zwitterionic Precipitation: As a zwitterion, DACA has a specific isoelectric point (pI). If the wash solvent pH approaches this pI, solubility drops, and the compound precipitates on the needle surface.

  • Van der Waals Forces: Residual hydrophobicity in the core ring structure allows adherence to polymeric rotor seals (e.g., Vespel).

CarryoverMechanism Figure 1: The Kinetic Pathway of DACA Carryover Sample Sample Injection (High Conc. DACA) Needle Autosampler Needle (Stainless Steel) Sample->Needle Coating Adsorption Adsorption Event (Metal Coordination/Precipitation) Needle->Adsorption Binding WashFail Ineffective Wash (Wrong pH or Solvent Strength) Adsorption->WashFail Residue Remains NextInj Next Sample Injection (Blank/Low Conc.) WashFail->NextInj Desorption Carryover False Positive Signal (Carryover) NextInj->Carryover Contamination

Protocol: The "Zero-Carryover" Workflow

Do not rely on standard "50:50 Methanol:Water" washes. DACA requires a targeted solubility approach.

Phase A: Wash Solvent Optimization

You must employ a Dual-Wash System .[1] A single wash is rarely sufficient for sticky metabolites.

ParameterRecommended CompositionMechanism of Action
Weak Wash (Solvent A) H₂O + 0.1% Formic Acid + 5mM Ammonium Formate Solubility: Maintains the analyte in a dissolved state to prevent precipitation during the initial rinse. The buffer prevents pI-related crashing.
Strong Wash (Solvent B) Acetonitrile:Methanol:Isopropanol:Water (40:40:10:10) + 0.2% Formic Acid Desorption: The organic mix ("Magic Mix") disrupts hydrophobic bonds. The acid ensures protonation of amine groups, reducing metal binding.
Chelating Additive (Optional) Add 5mM EDTA or Sodium Citrate to Solvent A if using steel hardware.Competition: Chelators bind to active metal sites on the needle, displacing the drug.
Phase B: Hardware Configuration
  • Needle Seat Backflush: Enable this feature. It pumps solvent up through the seat (opposite to injection direction) to clean the external needle surface and the seat seal.

  • Rotor Seal Material: Switch from Vespel (polyimide) to PEEK or Tefzel . Vespel has a low pH tolerance and can act as a "sponge" for acidic cephalosporins.

  • Loop Overfill: Avoid full-loop mode if possible. Use Partial Loop with Needle Overfill to ensure the metering device is constantly swept by fresh solvent.

Validated Experimental Workflow

Follow this specific sequence to validate your carryover reduction.

  • System Blank: Inject pure mobile phase. (Baseline check).

  • ULOQ Injection: Inject the Upper Limit of Quantitation standard (highest concentration).

  • Double Blank 1: Inject blank matrix (plasma/urine) immediately after ULOQ.

  • Double Blank 2: Inject a second blank.

  • Calculation:

    
    
    Target:
    
    
    
    of LLOQ signal.[2][3]

OptimizationWorkflow Figure 2: Troubleshooting Logic Tree for DACA Carryover Start Start Validation CheckBlank Inject ULOQ -> Blank Start->CheckBlank Decision Carryover > 20% LLOQ? CheckBlank->Decision No Validation Pass Decision->No No Yes Troubleshoot Decision->Yes Yes Step1 1. Change Strong Wash (Add Isopropanol/Acetone) Yes->Step1 Step1->CheckBlank Retest Step2 2. Inspect Hardware (Scratched Needle/Worn Rotor) Step1->Step2 If Fail Step2->CheckBlank Retest Step3 3. Add Chelator (EDTA in Weak Wash) Step2->Step3 If Fail Step3->CheckBlank Retest

Troubleshooting FAQ

Q: I see carryover peaks that are broad and tailing in my blank. What does this indicate? A: Broad, tailing peaks in a blank usually indicate adsorption in the valve rotor or stator , not just the needle. The analyte is slowly eluting from a "sticky" spot in the flow path.

  • Action: Replace the rotor seal with PEEK. Sonicate the stator face in 30% nitric acid (passivation) if it is stainless steel.

Q: My carryover is random (sometimes present, sometimes not). Why? A: This is often a solubility limit issue . If your wash solvent is on the edge of dissolving the DACA residue, slight temperature changes or evaporation of the organic solvent in the wash bottle can cause failure.

  • Action: Refresh wash solvents daily. Ensure your "Strong Wash" contains at least 10% water to solubilize buffer salts that might be trapping the drug.

Q: Can I use 100% Acetonitrile as a strong wash? A: No. Pure acetonitrile often fails to dissolve polar/zwitterionic salts of cephalosporins. You need a protic solvent (Water/Methanol) to solvate the ionic portions of the molecule, while the aprotic solvent (ACN) handles the hydrophobic backbone.

Q: Does the column matter? A: Yes. "Ghost peaks" can sometimes be mistaken for autosampler carryover. If the gradient does not have a sufficient high-organic hold at the end, DACA from a previous run may elute in the next run's equilibration phase.

  • Action: Ensure your gradient ends with a 95% Organic hold for at least 2 column volumes.

References

  • Degradation Pathways of Cefathiamidine: Hu, M., & Hu, C. (2014). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. Chinese Pharmaceutical Journal.

  • General Bioanalysis of Cephalosporins & Carryover Mitigation: Lu, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring.[4] Frontiers in Pharmacology.

  • Strategies for Reducing Autosampler Carryover: Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.

  • Metal Chelation in LC-MS: Shimadzu Application News. (2018).[5][6] Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.[7]

Sources

Best practices for Desacetyl Cefathiamidine stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Desacetyl Cefathiamidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven best practices for the preparation and storage of this compound stock solutions. Our goal is to ensure the integrity, stability, and reliability of your experiments by addressing common challenges and questions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling of this compound, explaining the scientific principles behind each recommendation.

Q1: What is this compound and why is its stability critical?

This compound is a key metabolite of the cephalosporin antibiotic, Cefathiamidine.[1] Like all β-lactam antibiotics, its structure contains a β-lactam ring, which is the core functional group responsible for its antibacterial activity.[2] This ring works by inhibiting bacterial cell wall synthesis.[2] However, the β-lactam ring is chemically labile and susceptible to hydrolysis (breaking of the ring structure), which inactivates the antibiotic.[2][3] Factors such as pH, temperature, and the solvent environment can accelerate this degradation.[4][5] Therefore, meticulous preparation and storage are paramount to preserve the compound's chemical integrity and biological activity for reliable and reproducible experimental results.

Q2: What is the recommended solvent for reconstituting this compound powder?

For most laboratory applications, sterile, nuclease-free water (Water for Injection or equivalent) is the recommended primary solvent. Cephalosporins are generally dissolved in water for injection for clinical and laboratory use.[6] If solubility issues arise, which is not typical for this class of compounds, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) could be used to create a concentrated primary stock, which is then further diluted in an aqueous buffer or culture medium. However, it is crucial to note that DMSO can be incompatible with certain filter membranes (e.g., cellulose acetate) and may have downstream effects in biological assays.[7] For aqueous solutions, always use a sterile 0.22-micron filter for sterilization.[8]

Q3: What is the optimal pH for a this compound stock solution?

The stability of β-lactam antibiotics is highly pH-dependent.[4] Generally, cephalosporins exhibit maximum stability in a slightly acidic to neutral pH range, typically between pH 6 and 7 for those without a side-chain amino group.[4] Degradation increases significantly in both highly acidic and, particularly, alkaline (basic) conditions due to increased nucleophilic attack on the β-lactam ring.[5] When preparing solutions, it is advisable to measure the pH after dissolution and, if necessary, adjust it to within the optimal range using sterile, dilute acid or base. Freshly prepared solutions of a related cephalosporin, ceftazidime, have a pH between 7.1 and 7.7.[9]

Q4: How should I store the powdered (lyophilized) this compound?

The solid, powdered form of the antibiotic is significantly more stable than when in solution.[3] It should be stored under desiccating conditions at -20°C, protected from light and moisture.[10] Ensure the container is tightly sealed to prevent the powder from absorbing water from the atmosphere, as many antibiotic powders are hygroscopic.[10]

Q5: What are the best practices for storing the reconstituted stock solution?

To maximize the lifespan and efficacy of your stock solution, follow these storage principles:

  • Aliquoting: Prepare high-concentration stock solutions (e.g., 10-50 mg/mL) and immediately aliquot them into single-use volumes in sterile, light-blocking tubes.[10][11] This practice is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Temperature: For long-term storage (months), store aliquots at -20°C or, preferably, -80°C.[3][10] While some cephalosporins can be stored for short periods at 4°C, their stability is significantly reduced compared to frozen storage.[12][13] For instance, ampicillin, another β-lactam, degrades by 13% after just one week at -20°C, making -80°C a better option for sensitive compounds.[10]

  • Light Protection: Cephalosporins can be light-sensitive.[6] Store aliquots in amber or foil-wrapped tubes to prevent photodegradation.[11]

Step-by-Step Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol provides a validated workflow for preparing a sterile, 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 430.5 g/mol [14])

  • Sterile, nuclease-free water or DMSO

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use microcentrifuge tubes (amber or to be wrapped in foil)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[15]

Procedure:

  • Safety First: Before handling, review the Safety Data Sheet (SDS).[16] Handle the powder in a chemical fume hood or a designated area to avoid inhalation.[15][17] Wear appropriate PPE.

  • Calculation:

    • To prepare 10 mL of a 10 mg/mL stock solution, you will need: 10 mL * 10 mg/mL = 100 mg of this compound powder.

  • Weighing:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh 100 mg of this compound powder directly into the tube.

  • Dissolution:

    • Aseptically add approximately 8 mL of sterile water to the tube.

    • Cap the tube securely and vortex gently or invert until the powder is completely dissolved. Avoid vigorous shaking to minimize foaming.

    • Once dissolved, add sterile water to bring the final volume to 10 mL. Invert gently to ensure a homogenous solution.

  • Sterilization:

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile conical tube. This step is crucial for removing any potential bacterial contamination from aqueous stocks.[8]

  • Aliquoting and Storage:

    • Immediately dispense the sterile stock solution into pre-labeled, single-use sterile microcentrifuge tubes. (e.g., 100 µL aliquots).

    • Wrap the tubes in foil if they are not light-blocking.[11]

    • Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term stability.[3][10]

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow from receipt of the compound to its final use in an experiment.

Desacetyl_Cefathiamidine_Workflow cluster_prep Stock Solution Preparation (Aseptic Technique) cluster_storage Storage & Handling cluster_use Experimental Use powder Receive & Log This compound (Powder) weigh Weigh Powder in Fume Hood powder->weigh Wear PPE store_powder Store Powder -20°C, Desiccated powder->store_powder dissolve Dissolve in Sterile Solvent weigh->dissolve Calculate Correct Amount filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store_stock Store Aliquots -80°C, Protected from Light aliquot->store_stock thaw Thaw One Aliquot on Ice store_stock->thaw dilute Prepare Working Solution in Media thaw->dilute discard Discard Unused Thawed Aliquot thaw->discard Do Not Refreeze experiment Use in Experiment (e.g., MIC Assay) dilute->experiment

Caption: Workflow for this compound Stock Preparation and Use.

Troubleshooting Guide

Encountering issues? This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Powder will not dissolve - Incorrect solvent.- Solution is supersaturated.- Poor quality of the compound.- Verify the recommended solvent on the product data sheet.- Gently warm the solution to 37°C to aid dissolution, but cool before storage.- Prepare a more dilute stock solution.- Contact the supplier for a quality check.
Solution is cloudy or has precipitates after freezing/thawing - Compound has precipitated out of solution due to low temperature.- The concentration is too high for the solvent to maintain solubility when cold.- Degradation products are forming and precipitating.- Warm the solution to room temperature or 37°C and vortex gently to see if it redissolves.- Prepare a new stock solution at a lower concentration.- Avoid repeated freeze-thaw cycles by making single-use aliquots.[10]
Antibiotic appears inactive or shows reduced efficacy in experiments - Degradation of the stock solution due to improper storage (temperature, light exposure, age).- Repeated freeze-thaw cycles.- Incorrect stock concentration calculation.- Contamination of the stock with β-lactamase-producing microbes.- Prepare a fresh stock solution from the powdered compound.- Always use a fresh aliquot for each experiment.- Perform a quality control check (see below).- Double-check all calculations and weighing steps.- Ensure aseptic technique during preparation, including filter sterilization.[8]
Visible microbial growth in the stock solution - Non-sterile technique during preparation.- Failure to filter-sterilize an aqueous solution.- Discard the contaminated stock immediately.- Review aseptic techniques. Ensure all materials (tubes, pipette tips, solvent) are sterile.- Always filter-sterilize aqueous stock solutions through a 0.22 µm filter.[8]
Color of the solution changes over time (e.g., yellowing) - This can be a sign of chemical degradation. Some cephalosporin solutions, like ceftriaxone, are known to change color from light yellow to amber upon storage.[2][12]- While a slight color change may not always indicate a significant loss of potency, it is a warning sign.[12]- If the color change is significant, it is best practice to discard the stock and prepare a fresh solution.- Perform a quality control check to verify activity.

Quality Control (QC)

To ensure the validity of your experiments, the bioactivity of your stock solution should be periodically confirmed. A simple and effective QC method is to perform a Minimum Inhibitory Concentration (MIC) assay using a known susceptible bacterial strain (e.g., a quality control strain like E. coli ATCC 25922).[18] Compare the resulting MIC value to the established reference range for that organism. A significant deviation may indicate that your stock solution has degraded.

Safety Precautions

  • Handling Powder: Always handle this compound powder in a well-ventilated area or chemical fume hood to minimize inhalation risk.[15][17]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat during preparation.[15][16]

  • Allergic Reactions: Cephalosporins are β-lactams and can cause allergic reactions or sensitization upon inhalation or skin contact.[15]

  • Disposal: Dispose of unused stock solutions and contaminated materials in accordance with your institution's chemical and biohazardous waste disposal procedures.[19]

References

  • AIPAK Engineering. (2025, April 24). Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025. [Link]

  • Kocaoglu, O., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]

  • Gharib, N., et al. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. [Link]

  • Pop, R.-S., et al. (2024, June 12). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. MDPI. [Link]

  • Donnelly, R. F. (2002). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. The Canadian Journal of Hospital Pharmacy. [Link]

  • Wikipedia. β-Lactam antibiotic. [Link]

  • Zbrozek, A. S. (1988). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. Defense Technical Information Center. [Link]

  • Medicines.org.uk. Ceftazidime 1g powder for solution for injection or infusion. [Link]

  • Donnelly, R. F. (2002, May 15). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. PubMed. [Link]

  • Al-Quteimat, O., & Al-Badriyeh, D. (2022). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. [Link]

  • Zhang, Y., et al. (2025, November 19). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. PLOS ONE. [Link]

  • University of California, Irvine. Antibiotic Stocks. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Cold Spring Harbor Laboratory. Antibiotic Solutions. [Link]

  • Barrick Lab, The University of Texas at Austin. ProtocolsAntibioticStockSolutions. [Link]

  • iGEM. Antibacterial Stock Preparation. [Link]

  • Atlantic Canada Pressbooks Network. Reconstituting Medications – A Guide to Numeracy in Nursing. [Link]

  • Singapore General Hospital. How to Prepare, Administer and Store Oral Liquid Antibiotics. [Link]

  • Google Patents.
  • Google Patents.
  • U.S. Food and Drug Administration. (2017). 510(k) Substantial Equivalence Determination Decision Memorandum. [Link]

  • U.S. Food and Drug Administration. (2025, February 11). Drug Quality Sampling and Testing Programs. [Link]

  • Dai, Y., et al. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Tulkens, P. M., et al. (2002). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy. [Link]

  • de Oliveira, G. G., et al. (2011). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. ResearchGate. [Link]

  • Logsdon, J. Y., et al. (2022). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at −20°C, 4°C and 25°C Over a 60 Day Period. ResearchGate. [Link]

  • Santos, C. A., et al. (2012). Biological and physicochemical stability of ceftazidime and aminophylline on glucose parenteral solution. Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Profiling of Desacetyl Cefathiamidine vs. Key Cephalosporin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desacetyl Cefathiamidine is the primary hydrolytic metabolite of Cefathiamidine, a first-generation cephalosporin widely utilized in specific Asian markets. Unlike the metabolically stable third-generation agents (e.g., Ceftriaxone), Cefathiamidine possesses a labile acetoxymethyl group at the C-3 position . In vivo and in vitro hydrolysis of this group yields the desacetylated derivative.

This guide provides a head-to-head technical comparison of this compound against the two most clinically relevant cephalosporin metabolites: Desacetyl Cefotaxime (active, synergistic) and Desacetyl Cephalothin (inactive/low potency).

Key Finding: While Desacetyl Cefotaxime contributes significantly to therapeutic efficacy, this compound functions primarily as a catabolic sink , exhibiting reduced antimicrobial potency and serving as a critical stability indicator during bioanalysis.

Part 1: Chemical Identity & Metabolic Pathway

The structural vulnerability of Cefathiamidine lies in its C-3 substituent. Esterases in the liver, kidney, and plasma rapidly target the acetoxy bond, converting the parent drug into its corresponding alcohol (desacetyl) form.

Metabolic Mechanism (DOT Visualization)

The following diagram illustrates the parallel hydrolytic pathways of Cefathiamidine and its structural analog, Cephalothin.

G cluster_0 Parent Compounds (C-3 Acetoxymethyl) cluster_1 Enzymatic Hydrolysis cluster_2 Desacetyl Metabolites (C-3 Hydroxymethyl) Cefathiamidine Cefathiamidine (1st Gen) Esterase Esterase/Spontaneous Hydrolysis Cefathiamidine->Esterase Cephalothin Cephalothin (1st Gen) Cephalothin->Esterase Cefotaxime Cefotaxime (3rd Gen) Cefotaxime->Esterase DCefathiamidine Desacetyl Cefathiamidine (Reduced Potency) Esterase->DCefathiamidine Major Pathway DCephalothin Desacetyl Cephalothin (Low Potency) Esterase->DCephalothin DCefotaxime Desacetyl Cefotaxime (High Potency/Synergistic) Esterase->DCefotaxime Active Metabolite

Figure 1: Comparative metabolic hydrolysis of C-3 acetoxymethyl cephalosporins. Note the divergence in metabolite activity (Red = Reduced Potency, Green = Retained Potency).

Part 2: Head-to-Head Comparison

This section contrasts this compound with its closest structural relative (Desacetyl Cephalothin) and the clinical gold standard for active metabolites (Desacetyl Cefotaxime).

Table 1: Physicochemical & Pharmacodynamic Profile
FeatureThis compoundDesacetyl CephalothinDesacetyl Cefotaxime
Parent Generation 1st Generation1st Generation3rd Generation
Metabolic Origin Hydrolysis of C-3 acetoxymethylHydrolysis of C-3 acetoxymethylHydrolysis of C-3 acetoxymethyl
Antimicrobial Potency Low to Moderate (<50% of parent)Low (5–20% of parent)High (~50–90% of parent; synergistic)
Spectrum Gram-positive (Staph/Strep)Gram-positiveBroad Spectrum (Gram +/-)
Half-Life (t1/2) ~0.5 – 1.0 h (Rapid Excretion)~0.5 h~1.5 h (Longer than parent)
Clinical Role Impurity / Stability Marker Metabolite (Historical)Active Therapeutic Agent
Renal Clearance Active tubular secretionActive tubular secretionActive tubular secretion
Detailed Analysis
1. vs. Desacetyl Cephalothin (The Structural Analog)

Both Cefathiamidine and Cephalothin are first-generation agents sharing the C-3 acetoxymethyl moiety.

  • Similarity: Both undergo rapid deacetylation in the body.

  • Difference: Desacetyl Cephalothin is well-documented to have significantly reduced bactericidal activity (often 2-4 fold higher MICs) compared to the parent. This compound follows this trend.[1] In clinical PK studies, the accumulation of this compound is less of a therapeutic benefit and more of a clearance indicator.

2. vs. Desacetyl Cefotaxime (The Efficacy Standard)
  • The Contrast: Desacetyl Cefotaxime is unique because it retains potent anti-gram-negative activity and often works synergistically with the parent drug (Cefotaxime).

  • The Verdict: this compound lacks this synergy. Unlike the Cefotaxime/Desacetyl-Cefotaxime pair, which allows for extended dosing intervals, the formation of this compound represents a loss of active drug . This necessitates strict storage conditions for Cefathiamidine formulations to prevent pre-administration degradation.

Part 3: Experimental Protocols

Protocol: LC-MS/MS Quantification in Plasma[3]

Objective: Simultaneous quantification of Cefathiamidine and this compound.

1. Sample Preparation (Critical Stabilization Step)
  • Collection: Collect blood into tubes containing EDTA (anticoagulant) and Sodium Fluoride (NaF) .

    • Why? NaF inhibits plasma esterases that would artificially convert Cefathiamidine to the desacetyl metabolite ex vivo.

  • Processing: Centrifuge immediately at 4°C (2000 x g, 10 min).

  • Extraction:

    • Aliquot 100 µL plasma.

    • Add 300 µL cold Acetonitrile (containing internal standard, e.g., Cefotaxime-d3).

    • Vortex for 1 min to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 min.

    • Transfer supernatant to autosampler vial.

2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5% -> 90% B

    • 4-5 min: 90% B

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Transitions (Example - Optimize for your instrument):

    • Cefathiamidine:[5][3][6][7] 473.1 -> 315.0 (Quantifier)

    • This compound: 431.1 -> 273.0 (Quantifier)

    • Note: The mass difference of 42 Da corresponds to the loss of the acetyl group (CH2CO).

Workflow Visualization (DOT)

Workflow cluster_sample Sample Handling (Critical) cluster_analysis LC-MS/MS Analysis Blood Blood Collection (EDTA + NaF) Centrifuge Cold Centrifugation (4°C) Blood->Centrifuge Inhibit Esterases Precipitation Protein Precipitation (Acetonitrile) Centrifuge->Precipitation Plasma Separation HPLC Separation (C18 Column) Precipitation->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantify Parent & Metabolite

Figure 2: Analytical workflow emphasizing the inhibition of ex vivo deacetylation using NaF and cold processing.

Part 4: Scientific Interpretation & Causality

Why does Deacetylation Matter?

The conversion of Cefathiamidine to this compound is not merely a clearance pathway; it represents a pharmacodynamic shift .

  • Structure-Activity Relationship (SAR): The acetoxymethyl group at C-3 in cephalosporins acts as a good leaving group, which facilitates the opening of the beta-lactam ring upon nucleophilic attack by penicillin-binding proteins (PBPs).

  • The "Desacetyl" Defect: When this group is hydrolyzed to a hydroxymethyl group (this compound), the leaving group potential is reduced. This generally results in slower acylation of the bacterial PBP , leading to higher Minimum Inhibitory Concentrations (MICs).

  • Clinical Implication: In patients with renal impairment, both the parent and the metabolite accumulate. While Desacetyl Cefotaxime accumulation is beneficial (active), this compound accumulation provides minimal additional bacterial coverage while potentially contributing to competing metabolic load.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wise, R., Wills, P. J., Andrews, J. M., & Bedford, K. A. (1980).[8] Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins. Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10][11][12][13][14][15] Retrieved from [Link]

  • Jones, R. N., & Packer, R. R. (1984).[10] Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease. Retrieved from [Link]

  • Zhi, X., et al. (2018). Population pharmacokinetics and dosing optimization of cefathiamidine in children with hematologic infection. (Contextualizing Cefathiamidine PK). Retrieved from [Link]

  • Nassar, S. H. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of Desacetyl Cefathiamidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and clinical diagnostics, the specificity of an immunoassay is paramount. An assay's ability to distinguish between a target analyte and structurally similar compounds dictates its reliability and, ultimately, its utility. This guide provides an in-depth, technical framework for assessing the cross-reactivity of Desacetyl Cefathiamidine, a key metabolite of the first-generation cephalosporin, Cefathiamidine.[1][2][3] While specific cross-reactivity data for this particular metabolite is not widely published, the principles and methodologies outlined here serve as a robust blueprint for its empirical determination.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental design, empowering researchers to adapt and validate these methods for their specific needs.

The Imperative of Specificity: Why Cross-Reactivity Matters

Immunoassays are a cornerstone of bioanalytical science, offering high sensitivity for detecting and quantifying molecules in complex biological matrices.[4] However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction.[5] Cross-reactivity occurs when an antibody, raised against a specific analyte, also binds to other, structurally related molecules.[5][6]

In the context of antibiotic therapeutic drug monitoring or metabolic studies, failing to account for cross-reactivity can lead to a significant overestimation of the parent drug's concentration, impacting pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical decision-making.[7][8] this compound is the product of in-vivo enzymatic hydrolysis of the parent drug, Cefathiamidine, where the acetyl group at the C-3 position is removed.[2][9] This structural modification, while seemingly minor, can alter the molecule's interaction with a specific antibody. Understanding the degree to which an anti-Cefathiamidine antibody binds to this metabolite is therefore critical for any Cefathiamidine immunoassay.

Structural Considerations: Cefathiamidine and Its Desacetyl Metabolite

The potential for cross-reactivity is rooted in molecular structure. Both Cefathiamidine and this compound share the core 7-aminocephalosporanic acid (7-ACA) structure, which includes the critical β-lactam ring fused to a dihydrothiazine ring.[10][11][12][13] The primary structural difference lies in the substituent at the C-3 position.

  • Cefathiamidine: Possesses an acetyloxymethyl group (-CH2-O-C(=O)CH3) at the C-3 position.[10][13]

  • This compound: Features a hydroxymethyl group (-CH2-OH) at the C-3 position, following the loss of the acetyl group.[3][12]

The R1 side chain at the 7-position, which is identical for both molecules, is often the primary determinant of immunological recognition and cross-reactivity among cephalosporins.[14][15][16][17] Given that the core and the major antigenic R1 side chain remain intact, a high degree of cross-reactivity is theoretically possible and must be experimentally verified.

The Experimental Framework: Competitive ELISA

For small molecules like cephalosporins, the competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for quantifying cross-reactivity.[18][19][20] This assay relies on the principle of competition between the analyte in the sample (unlabeled) and a fixed amount of enzyme-labeled analyte (the tracer) for a limited number of antibody binding sites.[4][19] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[19]

Below is a diagram illustrating the principle of a direct competitive ELISA, the chosen methodology for this guide.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_reagents Sample & Reagents cluster_binding Competitive Binding cluster_detection Signal Generation Ab Antibody Bound_Complex Bound Complexes Analyte Unlabeled Analyte (this compound) Analyte->Bound_Complex Competes Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Bound_Complex Competes Unbound Unbound Reagents (Washed Away) Bound_Complex->Unbound Substrate Substrate Bound_Complex->Substrate Enzyme Acts On Signal Colorimetric Signal (Inversely Proportional to Analyte Conc.) Substrate->Signal

Caption: Principle of Direct Competitive ELISA.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls and checks to ensure data integrity, in line with FDA guidelines on bioanalytical method validation.[21][22][23]

Reagents and Materials
  • Antibody: High-affinity polyclonal or monoclonal antibody specific to Cefathiamidine.

  • Target Analytes: Cefathiamidine (Reference Standard) and this compound (Test Article).

  • Tracer: Cefathiamidine conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

  • Microplates: 96-well high-binding polystyrene plates.

  • Buffers: Coating Buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., 1% BSA in PBS).[24]

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.[24]

  • Stop Solution: 2M Sulfuric Acid.

  • Matrix: Drug-free biological matrix (e.g., serum, plasma, urine) identical to the intended sample type.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the cross-reactivity assessment.

Cross_Reactivity_Workflow start Start coat 1. Coat Plate with Anti-Cefathiamidine Antibody start->coat wash1 2. Wash coat->wash1 block 3. Block Non-Specific Sites wash1->block wash2 4. Wash block->wash2 prepare_curves 5. Prepare Serial Dilutions (Cefathiamidine & this compound) wash2->prepare_curves add_reagents 6. Add Standards/Test Articles & HRP-Cefathiamidine Tracer prepare_curves->add_reagents incubate 7. Incubate (Competitive Binding) add_reagents->incubate wash3 8. Wash incubate->wash3 add_substrate 9. Add TMB Substrate wash3->add_substrate develop_color 10. Incubate (Color Development) add_substrate->develop_color stop_reaction 11. Add Stop Solution develop_color->stop_reaction read_plate 12. Read Absorbance (450 nm) stop_reaction->read_plate analyze 13. Analyze Data (Generate IC50 Curves & Calculate %CR) read_plate->analyze end End analyze->end

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Step-by-Step Methodology
  • Antibody Coating: Dilute the anti-Cefathiamidine antibody in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.[24]

    • Rationale: This step immobilizes the capture antibody, forming the foundation of the assay. Overnight incubation at 4°C ensures stable, uniform coating.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Rationale: Washing removes unbound antibody, reducing background noise.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.

    • Rationale: Blocking prevents non-specific binding of subsequent reagents to the plate surface, which is a major source of false-positive signals.[25]

  • Washing: Repeat the wash step as in 4.3.2.

  • Standard and Test Article Preparation:

    • Prepare serial dilutions of the Cefathiamidine standard (e.g., from 1000 ng/mL to 0.1 ng/mL) in the appropriate drug-free matrix.

    • Concurrently, prepare serial dilutions of this compound across a similar or broader concentration range.

    • Rationale: Creating standard curves for both the primary analyte and the potential cross-reactant is essential for determining their respective IC50 values.

  • Competitive Reaction: Add 50 µL of each standard or test article dilution to the appropriate wells. Immediately add 50 µL of the pre-titrated HRP-Cefathiamidine tracer to all wells (except blanks).

    • Rationale: This is the critical competitive binding step. The simultaneous addition ensures that both labeled and unlabeled analytes have an equal opportunity to bind to the limited antibody sites.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step as in 4.3.2, but increase to 5 washes to ensure all unbound tracer is removed.

    • Rationale: Thorough washing is critical to remove any unbound enzyme-labeled tracer, which would otherwise contribute to a high background signal.

  • Signal Generation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cornerstone of cross-reactivity assessment is the comparison of dose-response curves.

  • Plot the Curves: For both Cefathiamidine and this compound, plot the absorbance (OD at 450 nm) against the logarithm of the analyte concentration.

  • Determine the IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B0).[26] This value is derived from the sigmoidal curve fit for each compound.

  • Calculate Percent Cross-Reactivity (%CR): The %CR is calculated using the following formula, which is standard in the field.[26]

    % Cross-Reactivity = (IC50 of Cefathiamidine / IC50 of this compound) * 100

    • Rationale: This calculation normalizes the response of the test compound against the primary analyte. A higher %CR indicates a greater degree of interference from the metabolite.[26]

Representative Data

The following tables present hypothetical, yet realistic, data from such an experiment.

Table 1: IC50 Determination for Cefathiamidine and Potential Cross-Reactants

CompoundIC50 (ng/mL)
Cefathiamidine (Parent Drug)15.2
This compound 25.8
Cephalothin (Structurally Similar)185.4
Penicillin G (Structurally Dissimilar)>10,000

Table 2: Calculated Cross-Reactivity

Compound% Cross-ReactivityInterpretation
This compound 58.9% High Cross-Reactivity
Cephalothin8.2%Moderate Cross-Reactivity
Penicillin G<0.15%Negligible Cross-Reactivity

Interpretation of Results:

Based on this representative data, the assay shows significant cross-reactivity (58.9%) with this compound. This means that at a given concentration, the metabolite produces a signal equivalent to approximately 59% of that produced by the parent drug. This is a critical finding, as it indicates that without chromatographic separation, the immunoassay would report a falsely elevated concentration of Cefathiamidine in samples where the metabolite is present.[7] The moderate cross-reactivity with Cephalothin highlights the importance of the R1 side chain in antibody recognition, while the negligible cross-reactivity with Penicillin G confirms the specificity of the assay for the cephalosporin core structure.

Conclusion and Recommendations for Researchers

The assessment of cross-reactivity is not merely a validation checkbox; it is a fundamental investigation into the performance and limitations of an immunoassay. This guide provides a comprehensive, scientifically-grounded framework for evaluating the cross-reactivity of this compound.

Key Takeaways:

  • High Cross-Reactivity is Likely: Due to the high structural similarity, particularly the shared 7-position side chain, significant cross-reactivity between Cefathiamidine and its desacetyl metabolite should be anticipated.

  • Empirical Validation is Non-Negotiable: Theoretical assumptions are insufficient. The detailed competitive ELISA protocol provided herein is the gold standard for empirical determination.

  • Context is Crucial: The acceptable level of cross-reactivity depends on the assay's intended use. For precise pharmacokinetic studies, a high %CR may necessitate the use of a more specific method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can distinguish between parent drug and metabolites.[7][21] For screening purposes, a well-characterized cross-reactivity profile may be acceptable.

  • Validation is Key: All immunoassays must be validated according to established guidelines to ensure accuracy, precision, and specificity.[21][22][23][27][28]

By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their immunoassays, ensuring the generation of robust, reliable, and defensible data in their drug development and research endeavors.

References

  • Recent analytical methods for cephalosporins in biological fluids - PMC. (n.d.). National Center for Biotechnology Information.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio.
  • Cefathiamidine | C19H28N4O6S2. (n.d.). PubChem.
  • Cefathiamidine | Antibacterial Agent. (n.d.). MedChemExpress.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration.
  • High-pressure liquid chromatographic method for analysis of cephalosporins. (1984). Antimicrobial Agents and Chemotherapy.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services.
  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (n.d.). Science and Education Publishing.
  • New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. (2011, May 11). Arabian Journal of Chemistry.
  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration.
  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012, September 27). Journal of Chemical Education.
  • Cefathiamidine | Bacterial chemical. (n.d.). Selleck Chemicals.
  • This compound | C17H26N4O5S2. (n.d.). PubChem.
  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021, September 29). MDPI.
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies.
  • Immunoassay Methods. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Cefathiamidine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Competitive ELISA Performance Characteristics and Validation. (2023, November 30). Cayman Chemical.
  • Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. (n.d.). Cloud-Clone Corp.
  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers.
  • Critical Factors in Immunoassay Optimization. (n.d.). SeraCare.
  • This compound | 958001-61-1. (n.d.). Benchchem.
  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics.
  • Cross-Reactivity and Tolerability Of Cephalosporins In Patients With Ige-Mediated Hypersensitivity To Penicillins. (n.d.). Request PDF on ResearchGate.
  • Classifying cephalosporins: from generation to cross-reactivity. (2025, August 6). Request PDF on ResearchGate.
  • Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. (2017, June 15). IDStewardship.
  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC. (2019, July 29). National Center for Biotechnology Information.
  • This compound | CAS 958001-61-1. (n.d.). Veeprho.
  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014, July 1). eScholarship.
  • Role of desacetylation in the detoxification of cephalothin in renal cells in culture. (n.d.). PubMed.

Sources

Bioequivalence Assessment of Cefathiamidine Formulations: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for conducting bioequivalence (BE) studies on Cefathiamidine , a first-generation cephalosporin widely utilized in specific Asian markets (e.g., China) for parenteral therapy. While often overshadowed by later-generation cephalosporins, Cefathiamidine remains a critical therapeutic option for susceptible Gram-positive cocci and certain Gram-negative bacilli.

This document contrasts the performance of legacy analytical methods (HPLC-UV) with the industry-standard LC-MS/MS workflows, specifically addressing the challenge of quantifying the parent drug alongside its primary metabolite, Desacetyl-cefathiamidine .

Scientific Background & Metabolic Context[1][2][3][4][5][6]

Pharmacokinetics and Mechanism

Cefathiamidine acts by inhibiting bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs). Unlike many cephalosporins that are excreted entirely unchanged, Cefathiamidine undergoes partial metabolism.

  • Parent Drug: Cefathiamidine (

    
    , MW: 472.58 Da).
    
  • Primary Metabolite: Desacetyl-cefathiamidine (

    
    , MW: 430.55 Da).
    
    • Formation: Formed via enzymatic hydrolysis of the acetyl side chain.

    • Clinical Relevance: While the parent drug is the primary marker for bioequivalence, the desacetyl metabolite possesses weak antibacterial activity. In high-quality BE studies, particularly those supporting new generic applications (ANDAs), monitoring the metabolite provides a comprehensive safety and kinetic profile, although regulatory acceptance criteria typically hinge on the parent compound.

The Stability Challenge

Cephalosporins containing an acetyl side chain are prone to degradation (hydrolysis) in plasma, especially at room temperature. A robust protocol must incorporate strict temperature controls (


 processing) and acidification of plasma samples to prevent ex vivo degradation, which would artificially lower 

and

values.

Comparative Analytical Framework

To establish bioequivalence, the bioanalytical method must distinguish the Test (T) formulation from the Reference (R) with high precision.

FeatureMethod A: HPLC-UV (Legacy) Method B: LC-MS/MS (Recommended)
Detection Principle Ultraviolet Absorbance (254 nm)Triple Quadrupole Mass Spectrometry (ESI+)
Sensitivity (LLOQ)


(High Sensitivity)
Selectivity Low; prone to interference from endogenous plasma components.High; Mass-to-charge (

) filtration eliminates matrix noise.
Metabolite Tracking Difficult; Desacetyl-cefathiamidine often co-elutes or lacks UV distinction.Simultaneous Quantification of Parent and Metabolite via specific MRM transitions.
Sample Volume High (

)
Low (

)
Throughput Slow (Run time: 15-20 mins)Fast (Run time: 3-5 mins)

Verdict: Method B (LC-MS/MS) is the mandatory standard for modern regulatory submissions due to its ability to quantify low concentrations in late elimination phases (


) and differentiate the metabolite.

Experimental Protocol: Bioequivalence Study

Study Design (Clinical)
  • Design: Randomized, open-label, two-period, two-sequence crossover (

    
    ) study.
    
  • Subjects: Healthy volunteers (n=24 to 36, based on intra-subject variability).

  • Washout Period: Minimum 7 days (approx.

    
     of Cefathiamidine).
    
  • Dosing: Single dose (e.g., 0.5g or 1.0g) IV infusion or IM injection, depending on the reference product label.

Bioanalytical Methodology (LC-MS/MS)

This protocol details the simultaneous determination of Cefathiamidine and Desacetyl-cefathiamidine.

Instrumentation:

  • LC System: UPLC/HPLC with a C18 column (e.g., Waters BEH C18,

    
    ).
    
  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 5500 or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

MS/MS Transitions (MRM):

  • Cefathiamidine (Parent):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Desacetyl-cefathiamidine (Metabolite):

    
     (Common fragment allows shared IS usage if labeled IS is unavailable, though specific IS is preferred).
    
  • Internal Standard (IS): Cefathiamidine-d3 (preferred) or structural analog like Ceftiofur (

    
    ).
    

Sample Preparation (Protein Precipitation):

  • Aliquot: Transfer

    
     human plasma into a 96-well plate.
    
  • Precipitation: Add

    
     Acetonitrile containing Internal Standard.
    
  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 4000 rpm for 10 min at

    
    .
    
  • Dilution: Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

  • Injection: Inject

    
     into LC-MS/MS.
    
Workflow Visualization

BE_Workflow cluster_LCMS LC-MS/MS Process Clinical Clinical Phase (Dosing & Sampling) Sample_Handling Sample Handling (4°C, Acidification) Clinical->Sample_Handling Plasma Collection Bioanalysis Bioanalysis (LC-MS/MS) Sample_Handling->Bioanalysis Frozen Transport PK_Analysis PK Analysis (WinNonlin) Bioanalysis->PK_Analysis Conc. vs Time Data Extraction Protein Precip. (ACN + IS) Bioanalysis->Extraction Stats Statistical Assessment (90% CI) PK_Analysis->Stats Cmax, AUC Separation UPLC Separation (C18 Column) Extraction->Separation Detection MRM Detection (473->201) Separation->Detection

Caption: Figure 1: End-to-end workflow for Cefathiamidine Bioequivalence Study, emphasizing critical sample handling to prevent degradation.

Data Presentation & Acceptance Criteria

Pharmacokinetic Parameters

The following parameters must be calculated for both Cefathiamidine and (optionally) its metabolite.

ParameterDefinitionUnit

Maximum observed plasma concentration.


Time to reach

.


Area under the curve from time 0 to last measurable concentration.


Area under the curve extrapolated to infinity.


Elimination half-life.[2][3][4]


Elimination rate constant.[2]

Bioequivalence Criteria

For the Test formulation to be deemed bioequivalent to the Reference, the 90% Confidence Intervals (CI) of the geometric mean ratios (Test/Reference) for the primary parameters must fall within the following limits:

ParameterAcceptance Range (Log-transformed)

80.00% – 125.00%

80.00% – 125.00%

80.00% – 125.00%

Note: While metabolite data is reported for scientific rigor, BE acceptance is strictly based on the parent drug unless the parent is a prodrug (which Cefathiamidine is not).

Metabolic Pathway & MS Fragmentation Logic

Understanding the fragmentation is crucial for method development. The transition


 typically corresponds to the cleavage of the beta-lactam core or the side chain, a characteristic signature of cephalosporins.

Fragmentation Parent Cefathiamidine [M+H]+ = 473.1 Metabolite Desacetyl-cefathiamidine [M+H]+ = 431.1 Parent->Metabolite Hydrolysis (-Acetyl) Fragment Common Fragment (Thiazole/Cephem Core) m/z = 201.1 Parent->Fragment Collision Induced Dissociation (CID) Metabolite->Fragment CID

Caption: Figure 2: MS/MS Fragmentation logic showing the relationship between Parent, Metabolite, and the common quantifier ion.

References

  • National Medical Products Administration (NMPA). Technical Guidelines for Bioequivalence Studies of Generic Drugs. Accessed via Center for Drug Evaluation (CDE). Link

  • Zhi, L., et al. (2021). "Population Pharmacokinetic Study of Cefathiamidine in Infants With Augmented Renal Clearance." Frontiers in Pharmacology. Link

  • BenchChem. "Desacetyl Cefathiamidine Structure and Metabolic Profile." Link

  • Tutunji, L. (2016). "Wide spread use of LC–MS in bioequivalence studies." MOJ Bioequivalence & Bioavailability. Link

  • Pfizer. "Ceftazidime Injection Package Insert (For Structural/Class Comparison)." Link

Sources

A Comparative Guide to the Forced Degradation of Desacetyl Cefathiamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting forced degradation studies on Desacetyl Cefathiamidine, a primary metabolite and degradant of the cephalosporin antibiotic, Cefathiamidine. By synthesizing regulatory expectations with established biochemical principles of cephalosporin instability, we present a robust methodology for researchers, scientists, and drug development professionals. This document offers not just protocols, but the scientific rationale behind them, ensuring a self-validating and scientifically sound approach to stability testing.

Introduction: The "Why" of Studying a Metabolite's Stability

This compound is recognized as a major metabolite and a key hydrolytic degradation product of the parent antibiotic, Cefathiamidine.[1][2] Its presence in a final drug product is a critical quality attribute (CQA) that must be monitored. Understanding its stability profile is paramount for several reasons. Firstly, the degradation products of this primary degradant could themselves have toxicological implications. Secondly, a comprehensive understanding of its stability is essential for developing and validating stability-indicating analytical methods for Cefathiamidine, as mandated by global regulatory bodies.[3][4]

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to predict its long-term stability and identify potential degradation products.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide the foundational framework for these studies, which are a non-negotiable component of any regulatory submission.[5][7] This guide will compare the anticipated stability of this compound with its parent compound, Cefathiamidine, based on their structural differences and the known degradation pathways of cephalosporins.

A Tale of Two Molecules: Structural Comparison and Stability Hypothesis

The stability of a molecule is intrinsically linked to its structure. The key difference between Cefathiamidine and this compound lies at the C-3 position of the dihydrothiazine ring.

  • Cefathiamidine: Possesses an acetyloxymethyl group (-CH₂OCOCH₃) at the C-3 position.[8]

  • This compound: Features a hydroxymethyl group (-CH₂OH) at the C-3 position, resulting from the hydrolysis of the acetyl ester in the parent drug.[9][10]

Hypothesis: The acetyl group in Cefathiamidine is an effective leaving group, making the C-3' position susceptible to nucleophilic attack and facilitating degradation pathways such as lactonization.[11] The removal of this group to form this compound eliminates this specific pathway initiation, suggesting that this compound might exhibit different, and in some cases greater, stability under certain hydrolytic conditions. However, both molecules share the core β-lactam ring, which remains the primary site of instability for all cephalosporins.[12]

Experimental Design: A Blueprint for Stress Testing

The objective of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5][13] This range is optimal because it produces a sufficient quantity of degradants for detection and characterization without completely destroying the molecule, which could lead to the formation of irrelevant secondary or tertiary degradants.[14]

The following protocols are designed to meet the stress conditions outlined in ICH Q1A(R2).[15]

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Data Interpretation DS This compound Drug Substance (Solid) SOL Stock Solution (e.g., in Acetonitrile:Water) DS->SOL Therm Thermal (Solid) (80°C, 72h) DS->Therm Portion Photo Photolytic (Solid) (ICH Q1B Light Box) DS->Photo Portion Acid Acid Hydrolysis (0.1M HCl, 60°C) SOL->Acid Aliquot Base Base Hydrolysis (0.01M NaOH, RT) SOL->Base Aliquot Ox Oxidation (3% H2O2, RT) SOL->Ox Aliquot HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Time-point Sampling & Neutralization Base->HPLC Time-point Sampling & Neutralization Ox->HPLC Time-point Sampling & Neutralization Therm->HPLC Time-point Sampling & Neutralization Photo->HPLC Time-point Sampling & Neutralization LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Unknown Peaks Compare Compare Stability vs. Cefathiamidine HPLC->Compare Pathway Elucidate Degradation Pathways LCMS->Pathway G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_lactone Intramolecular Cyclization DAC This compound C17H26N4O5S2 BL_Open β-Lactam Cleavage Product Inactive DAC->BL_Open β-Lactam Ring Opening Lactone This compound Lactone Inactive DAC->Lactone Lactonization via C-3 -OH

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment (PPE) for Handling Desacetyl Cefathiamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desacetyl Cefathiamidine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step. By explaining the causality of our recommendations, we empower you to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a metabolite and impurity of the cephalosporin antibiotic, Cefathiamidine.[1][2][3] Like other cephalosporins, it is a β-lactam antibiotic. The primary occupational hazards associated with this class of compounds are not typically acute toxicity but rather sensitization and allergic reactions, which can develop over time with repeated exposure.[4][5][6]

Key Hazards:

  • Respiratory Sensitization: Inhalation of airborne antibiotic dusts or aerosols is a significant risk.[7] This can lead to occupational asthma and other respiratory issues.[6] Even individuals with no prior antibiotic allergies can become sensitized through workplace exposure.[4][8]

  • Dermal Sensitization: Direct skin contact can cause allergic contact dermatitis and urticaria (hives).[5] This is a common issue for healthcare and pharmaceutical workers who handle these compounds.

  • Eye Irritation: As with many fine chemical powders, this compound is likely to cause eye irritation upon contact.[9]

  • Anaphylaxis: While rare, severe, IgE-mediated allergic reactions, including anaphylaxis, are a potential risk for sensitized individuals.[4][10]

Routes of Exposure to Mitigate:

  • Inhalation: Handling the solid, powdered form of the compound poses the highest risk of generating airborne dust.

  • Dermal Contact: Spills, handling contaminated surfaces, or direct contact with the solid or solutions.

  • Ocular Contact: Splashes of solutions or contact with airborne powder.

  • Ingestion: Poor hygiene practices, such as not washing hands after handling the compound.

The Core Directive: A Risk-Based PPE Strategy

A one-size-fits-all approach to PPE is insufficient. The selection of appropriate PPE must be dictated by a dynamic risk assessment of the specific task being performed. The primary variables are the physical form of the compound (solid vs. liquid) and the scale of the operation.

Table 1: Recommended PPE for Handling this compound
TaskMinimum Required PPERecommended PPE for Enhanced Safety
Unpacking/Inventory Safety Glasses, Lab Coat, Nitrile Gloves-
Weighing Solid Compound Safety Goggles, Lab Coat, Double Nitrile Gloves, N95 RespiratorFume Hood or Ventilated Balance Enclosure, Disposable Sleeves
Preparing Stock Solutions Safety Goggles, Lab Coat, Nitrile GlovesWork within a chemical fume hood
Handling Dilute Solutions Safety Glasses, Lab Coat, Nitrile Gloves-
Spill Cleanup (Solid) Safety Goggles, Lab Coat, Double Nitrile Gloves, N95 RespiratorDisposable Coveralls, Shoe Covers
Spill Cleanup (Liquid) Safety Goggles, Lab Coat, Double Nitrile GlovesChemical-resistant Apron
Waste Disposal Safety Goggles, Lab Coat, Nitrile Gloves-

Operational Guide: PPE in Practice

This section provides a procedural, step-by-step guide for common laboratory workflows, integrating the necessary PPE at each stage.

Handling Solid this compound (Weighing and Aliquoting)

The highest risk of exposure occurs when handling the powdered form due to the potential for aerosolization.[7]

Protocol:

  • Preparation: Before handling the compound, don a lab coat, safety goggles, and double nitrile gloves. Ensure an N95 respirator is properly fitted.

  • Work Area: Conduct all work with the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to minimize the escape of airborne particles.

  • Weighing: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Post-Handling: After weighing, carefully clean the spatula and the work surface with a damp wipe to collect any residual powder. Dispose of the wipe as chemical waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Dispose of gloves and the respirator immediately. Wash hands thoroughly.

Spill Management

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Protocol for a Small Solid Spill (<1g):

  • Secure the Area: Alert others in the lab. Restrict access to the spill area.

  • Don PPE: Wear a lab coat, safety goggles, double nitrile gloves, and an N95 respirator.

  • Cleanup: Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, working from the outside in.

  • Decontaminate: Wipe the area with 70% ethanol or another appropriate laboratory disinfectant.

  • Dispose: Place all contaminated materials (paper towels, gloves) into a sealed bag and dispose of it as hazardous chemical waste according to your institution's guidelines.[11][12]

Protocol for a Small Liquid Spill (<100mL):

  • Secure the Area: Alert others and restrict access.

  • Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.

  • Absorb: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleanup: Once absorbed, carefully scoop the material into a designated waste container.

  • Decontaminate: Wipe the spill area with an appropriate disinfectant.

  • Dispose: Seal the waste container and dispose of it as hazardous chemical waste.[11]

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Task with This compound task_type What is the physical form of the compound? start->task_type solid_ops Handling Solid Compound (e.g., weighing) task_type->solid_ops Solid liquid_ops Handling Liquid Solution task_type->liquid_ops Liquid ppe_solid Required PPE: - N95 Respirator - Safety Goggles - Double Nitrile Gloves - Lab Coat solid_ops->ppe_solid spill_check Is there a risk of splashing or aerosolization? liquid_ops->spill_check high_risk_liquid High-Risk Liquid Task (e.g., large volume transfer, spill) spill_check->high_risk_liquid Yes low_risk_liquid Low-Risk Liquid Task (e.g., handling dilute solutions) spill_check->low_risk_liquid No ppe_high_liquid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat high_risk_liquid->ppe_high_liquid ppe_low_liquid Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat low_risk_liquid->ppe_low_liquid

Caption: PPE selection flowchart for this compound.

Decontamination and Disposal Plan

Improper disposal of antibiotics contributes to environmental contamination and the development of antimicrobial resistance.[12][13][14] Therefore, all waste containing this compound must be treated as hazardous.

Operational Plan:

  • Segregation: All disposable materials that have come into contact with this compound (e.g., pipette tips, wipes, gloves, weigh boats) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Inactivation: For bulk liquid waste, chemical inactivation via alkaline hydrolysis is a proven method to break the β-lactam ring, rendering the antibiotic inactive.[11]

    • Protocol: Prepare a 1 M sodium hydroxide (NaOH) solution. Add an equal volume of the 1 M NaOH solution to the Cefaclor waste. Stir at room temperature overnight to ensure complete hydrolysis. Neutralize the solution to a pH of ~7.0 with an appropriate acid (e.g., hydrochloric acid).[11]

  • Final Disposal: The neutralized, inactivated solution and all solid waste should be disposed of through a licensed chemical waste contractor, typically via incineration.[11][15] Do not pour any waste containing this compound down the drain.[11]

Diagram 2: Spill Response Procedure

This flowchart provides a clear, step-by-step guide for responding to a laboratory spill.

Spill_Response spill Spill Occurs alert Alert colleagues and restrict area spill->alert don_ppe Don appropriate PPE (Goggles, Gloves, Respirator if solid) alert->don_ppe contain Contain the spill don_ppe->contain form_check Is the spill solid or liquid? contain->form_check solid_cleanup Cover with damp paper towels and wipe from outside in form_check->solid_cleanup Solid liquid_cleanup Cover with absorbent material and scoop up form_check->liquid_cleanup Liquid decontaminate Decontaminate the area with 70% EtOH or similar solid_cleanup->decontaminate liquid_cleanup->decontaminate dispose Package all contaminated materials in a sealed hazardous waste bag decontaminate->dispose end Wash hands thoroughly dispose->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desacetyl Cefathiamidine
Reactant of Route 2
Desacetyl Cefathiamidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。